3-Bromophenylhydrazine hydrochloride
Description
The exact mass of the compound 3-Bromophenylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromophenylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromophenylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
27246-81-7 |
|---|---|
Molecular Formula |
C6H8BrClN2 |
Molecular Weight |
223.50 g/mol |
IUPAC Name |
(3-bromophenyl)hydrazine;hydron;chloride |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H |
InChI Key |
RPYIPFXHIKXRKS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NN.Cl |
Canonical SMILES |
[H+].C1=CC(=CC(=C1)Br)NN.[Cl-] |
Other CAS No. |
27246-81-7 |
Pictograms |
Corrosive; Irritant |
Synonyms |
1-(3-Bromophenyl)hydrazine Hydrochloride; m-Bromphenylhydrazine Hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
3-Bromophenylhydrazine hydrochloride CAS number and properties
An In-Depth Technical Guide to 3-Bromophenylhydrazine Hydrochloride (CAS: 27246-81-7) for Advanced Synthesis Applications
Introduction
3-Bromophenylhydrazine hydrochloride is a versatile organic compound that serves as a critical building block in modern synthetic chemistry.[1] Characterized by a hydrazine functional group attached to a brominated phenyl ring, its hydrochloride salt form enhances stability and aqueous solubility, simplifying its handling in laboratory settings.[1] The strategic placement of the bromine atom on the phenyl ring provides a reactive handle for further molecular elaboration, making it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 3-Bromophenylhydrazine hydrochloride. It moves beyond a simple recitation of facts to explore the causality behind its reactivity, provide field-proven experimental protocols, and detail the necessary analytical methods for quality assurance, empowering scientists to leverage this reagent's full potential.
Section 1: Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and handling requirements is the foundation of any successful synthetic endeavor. The presence of the bromine atom and the hydrazine moiety dictates the compound's reactivity, while its hydrochloride salt form influences its physical characteristics.
Core Properties
The fundamental physicochemical data for 3-Bromophenylhydrazine hydrochloride are summarized below. This information is critical for calculating molar equivalents, selecting appropriate solvents, and predicting physical behavior under various laboratory conditions.
| Property | Value | Reference(s) |
| CAS Number | 27246-81-7 | [1][3] |
| Molecular Formula | C₆H₇BrN₂·HCl (or C₆H₈BrClN₂) | [1] |
| Molecular Weight | 223.50 g/mol | [3] |
| Appearance | Pale cream to brown or pale pink crystalline powder | [4] |
| Melting Point | 227-231 °C (with decomposition) | |
| Purity (Typical) | ≥98% | [1][4] |
Safety, Handling, and Storage
3-Bromophenylhydrazine hydrochloride is a reactive and hazardous chemical that demands careful handling to ensure personnel safety.[1] It is classified as a corrosive substance that can cause severe skin irritation and serious eye damage.[5][6] Adherence to strict safety protocols is non-negotiable.
| Hazard Category | GHS Pictogram & Code | Precautionary Measures |
| Skin Corrosion/Irritation | GHS05 (Danger) | H314: Causes severe skin burns and eye damage. |
| Eye Damage/Irritation | H318: Causes serious eye damage. | P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6] |
| General Handling | P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Self-Validating Storage Protocol:
-
Atmosphere: The compound is sensitive to moisture and air.[5] To prevent degradation, it must be stored under an inert atmosphere (e.g., argon or nitrogen).
-
Container: Use a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[1][5]
-
Validation: Periodically check the material's appearance. Any significant change in color or texture may indicate degradation, necessitating re-analysis before use.
Section 2: Core Application: The Fischer Indole Synthesis
The most prominent application of 3-Bromophenylhydrazine hydrochloride is in the Fischer indole synthesis, a robust and widely used method for constructing the indole nucleus.[7] This heterocyclic motif is a cornerstone of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[7][8]
The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the parent arylhydrazine and a suitable aldehyde or ketone.[9] The bromine substituent at the 3-position of the phenylhydrazine ring is carried through the synthesis, yielding a 6-bromoindole derivative, a versatile intermediate for further functionalization.
Reaction Mechanism Workflow
The accepted mechanism, first proposed by Robinson, proceeds through several key stages: formation of the phenylhydrazone, tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[7][9]
Caption: General mechanism of the Fischer Indole Synthesis.
Field-Proven Experimental Protocol: Synthesis of 6-Bromo-1,2,3,4-tetrahydrocarbazole
This protocol describes the reaction of 3-Bromophenylhydrazine hydrochloride with cyclohexanone. The choice of an acid catalyst is critical; Brønsted acids like HCl or Lewis acids like ZnCl₂ are commonly employed.[8] Acetic acid often serves as both a solvent and a catalyst.[10]
Materials:
-
3-Bromophenylhydrazine hydrochloride (1.0 eq)
-
Cyclohexanone (1.05 eq)
-
Glacial Acetic Acid (10-15 mL per gram of hydrazine)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromophenylhydrazine hydrochloride and glacial acetic acid. Stir the suspension at room temperature.
-
Addition of Ketone: Add cyclohexanone dropwise to the stirring suspension. An initial exothermic reaction and color change may be observed as the hydrazone begins to form.
-
Indolization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
-
Workup and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Causality: The product is less soluble in cold acetic acid. This step maximizes the initial recovery of the crude product.
-
-
Purification: Filter the resulting solid, wash with a small amount of cold water to remove residual acid, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Final Product: Dry the solid under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). The identity and purity should be confirmed via NMR, MS, and HPLC analysis.
Section 3: Expanded Synthetic Utility
Beyond the Fischer indole synthesis, the unique structure of 3-Bromophenylhydrazine hydrochloride allows for its use in a variety of other synthetic transformations.
Hydrazone Derivatives and Cross-Coupling Reactions
The reaction of 3-Bromophenylhydrazine hydrochloride with aldehydes and ketones is a straightforward method to produce stable 3-bromophenylhydrazones.[2] These derivatives are not just intermediates for indoles but are also investigated for their own biological activities.[2]
Crucially, the bromine atom on the aromatic ring acts as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, dramatically expanding the molecular diversity accessible from this single starting material.
Caption: Synthetic pathways originating from 3-Bromophenylhydrazine HCl.
Section 4: Quality Control and Analytical Characterization
Ensuring the purity and identity of starting materials is paramount for reproducible and successful synthesis. A combination of chromatographic and spectroscopic techniques should be employed.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A standard reverse-phase HPLC method can be used to assess the purity of 3-Bromophenylhydrazine hydrochloride. While specific methods should be validated in-house, the following provides a robust starting point.
Protocol: HPLC Purity Assay
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. Start with a high percentage of A and gradually increase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Self-Validation: The method should demonstrate good peak shape for the main analyte and separation from any potential impurities. A purity level of >98% is common for high-quality starting material.[4]
-
Spectroscopic Confirmation
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the 6.8-7.5 ppm range) and the hydrazine protons (which can be broad and variable in position). The integration of these signals should correspond to the expected number of protons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₆H₇BrN₂), the isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be observed.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the hydrazine group (typically 3200-3400 cm⁻¹) and bands associated with the substituted benzene ring.
Conclusion
3-Bromophenylhydrazine hydrochloride is more than a simple chemical reagent; it is a strategic starting material for the construction of complex molecular architectures. Its utility is centered on the renowned Fischer indole synthesis but is significantly expanded by the potential for subsequent cross-coupling reactions at the bromine position. By understanding its chemical properties, adhering to strict safety and handling protocols, and employing rigorous analytical validation, researchers in drug discovery and organic synthesis can effectively utilize this compound to accelerate the development of novel and impactful chemical entities.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Taber, G. P., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2498-2506. [Link]
-
Wang, S., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(49), 29424-29443. [Link]
- Parikh, K. & S. (2011). Name Reactions in Organic Synthesis. Cambridge University Press.
-
Hu, Y., et al. (2005). An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. Synlett, 2005(1), 42-48. [Link]
Sources
- 1. CAS 27246-81-7: 3-Bromophenylhydrazine hydrochloride [cymitquimica.com]
- 2. leapchem.com [leapchem.com]
- 3. scbt.com [scbt.com]
- 4. B23510.06 [thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Discovery, Synthesis, and Application of 3-Bromophenylhydrazine Hydrochloride: A Technical Whitepaper
Executive Summary3-Bromophenylhydrazine hydrochloride (CAS 27246-81-7) is a highly versatile organic building block utilized extensively in modern organic synthesis and drug discovery[1]. Characterized by a reactive hydrazine moiety attached to a meta-brominated phenyl ring, this compound is a critical intermediate for constructing complex nitrogen-containing heterocycles, including indoles and pyrazoles, which are foundational to medicinal chemistry and materials science[2].
Chemical Profile & Structural Rationale
The strategic placement of the bromine atom at the 3-position provides a robust synthetic handle for late-stage functionalization. In drug development, this halogen allows for subsequent 1 without sterically hindering the highly nucleophilic hydrazine group[1]. Formulating the compound as a hydrochloride salt enhances its aqueous solubility and oxidative stability, making it significantly easier to handle in laboratory and industrial settings[2].
Quantitative Physicochemical Data
The following table summarizes the critical specifications required for verifying the integrity of the reagent prior to synthesis.
| Property | Specification |
| CAS Number | 27246-81-7 |
| Molecular Formula | C₆H₇BrN₂·HCl |
| Molecular Weight | 223.50 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 227–231 °C (dec.) |
| Purity (HPLC) | ≥ 98.0% |
Data aggregated from standardized chemical inventories and safety data sheets[3][4].
Mechanistic Pathway: De Novo Synthesis
The industrial and laboratory-scale synthesis of 3-bromophenylhydrazine hydrochloride relies on a highly controlled two-step sequence: the 5 of the resulting diazonium salt[5].
Synthesis workflow of 3-Bromophenylhydrazine hydrochloride via diazotization.
Validated Experimental Protocol: Synthesis Workflow
This protocol is engineered as a self-validating system, utilizing observable physical changes to confirm mechanistic progression[5].
Phase 1: Diazotization
-
Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.
-
Charge: Add 50 g of 3-bromoaniline and 150 mL of 37% concentrated hydrochloric acid.
-
Thermal Control: Submerge the flask in an ice-salt bath and cool the mixture to 2°C.
-
Causality: Diazonium salts are highly unstable. Maintaining the temperature strictly below 5°C prevents the premature, irreversible decomposition of 3-bromobenzenediazonium chloride into 3-bromophenol and nitrogen gas[5].
-
-
Reaction: Slowly add 65 g of a 35% aqueous sodium nitrite (NaNO₂) solution dropwise, maintaining the internal temperature at ≤ 2°C. Stir for 1 hour.
Phase 2: Reduction and Isolation
-
Reduction: To the cold diazonium solution, sequentially add 450 mL of 37% concentrated HCl, 450 mL of deionized water, and 120 g of zinc powder.
-
Causality: Zinc in concentrated HCl provides the precise electrochemical potential required to reduce the N≡N triple bond to a hydrazine single bond without inducing reductive dehalogenation of the meta-bromo group[5].
-
-
Validation: Allow the temperature to rise to 18°C. The reaction is complete when the solution turns off-white, indicating the full consumption of the diazonium species[5].
-
Basification: Slowly add a 25% NaOH solution until the pH reaches 10.
-
Causality: Neutralizing the acidic medium forces the free hydrazine base to precipitate out of the aqueous phase, isolating it from water-soluble zinc salts[5].
-
-
Salt Formation: Filter the crude free base (approx. 115 g), dissolve it in water at 60°C, and precipitate the final hydrochloride salt by adding concentrated HCl. Filter, wash, and dry under vacuum[5].
Applications in Drug Discovery: The Fischer Indole Synthesis
3-Bromophenylhydrazine hydrochloride is a premier reagent for the 6, a cornerstone reaction for generating indole-based pharmaceutical candidates[6].
Fischer Indole Synthesis pathway for 2-bromo-tetrahydrocarbazole.
Protocol: Synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole
-
Condensation: Suspend 15 g (67 mmol) of 3-bromophenylhydrazine hydrochloride in 150 mL of ethanol (EtOH) and 30 mL of 12 N HCl[6]. Add 7.7 mL (73 mmol) of cyclohexanone.
-
Rearrangement: Heat the mixture to reflux for 1 hour.
-
Causality: The intense thermal energy combined with the strong acid catalyst drives the initial condensation to the hydrazone, and subsequently forces the [3,3]-sigmatropic rearrangement by cleaving the N-N bond and forming the new C-C bond[6].
-
-
Precipitation: Cool the reaction to room temperature and dilute with 200 mL of H₂O.
-
Causality: The sudden increase in aqueous polarity dramatically decreases the solubility of the highly hydrophobic carbazole derivative, driving a self-validating precipitation[6].
-
-
Purification: Collect the solids via vacuum filtration, dissolve in ethyl acetate (EtOAc), and neutralize the organic layer with saturated NaHCO₃. Extract, dry, and concentrate to yield the final brominated carbazole[6].
Safety, Handling, and Storage
3-Bromophenylhydrazine hydrochloride is classified as a corrosive and irritant material capable of causing severe skin burns and eye damage[3].
-
PPE Requirements: Handlers must utilize appropriate personal protective equipment, including type P3 (EN 143) respirator cartridges, faceshields, and chemical-resistant gloves[3].
-
Storage: The compound must be stored in a tightly closed container in a dry, well-ventilated area, strictly isolated from strong oxidizing agents to prevent hazardous exothermic reactions[1][2].
References
-
LeapChem. "3-Bromophenylhydrazine Hydrochloride丨CAS 27246-81-7". 1
-
PatSnap. "Preparation method of 3-bromohydrazinobenzene hydrochloride". 5
-
CymitQuimica. "CAS 27246-81-7: 3-Bromophenylhydrazine hydrochloride". 2
-
Sigma-Aldrich. "3-Bromophenylhydrazine hydrochloride 98%". 3
-
ChemicalBook. "2-broMo-6,7,8,9-tetrahydro-5H-carbazole synthesis". 6
-
Finetech Industry Limited. "3-Bromophenylhydrazine hydrochloride | CAS: 27246-81-7". 4
Sources
- 1. leapchem.com [leapchem.com]
- 2. CAS 27246-81-7: 3-Bromophenylhydrazine hydrochloride [cymitquimica.com]
- 3. 3-Bromophenylhydrazine 98 27246-81-7 [sigmaaldrich.com]
- 4. 3-Bromophenylhydrazine hydrochloride | CAS: 27246-81-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Preparation method of 3-bromohydrazinobenzene hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2-broMo-6,7,8,9-tetrahydro-5H-carbazole synthesis - chemicalbook [chemicalbook.com]
Introduction to Brominated Aromatic Hydrazines: A Technical Guide for Drug Development
Executive Summary
Brominated aromatic hydrazines—specifically 2-, 3-, and 4-bromophenylhydrazine—are foundational building blocks in modern synthetic and medicinal chemistry. Characterized by a hydrazine functional group attached to a brominated phenyl ring, these compounds are highly reactive intermediates utilized extensively in the synthesis of azo compounds, agrochemicals, and complex pharmaceutical scaffolds[1].
For drug development professionals, the primary value of brominated aromatic hydrazines lies in their ability to generate brominated indoles via the Fischer Indole Synthesis. The indole nucleus is a privileged scaffold in pharmacology, and the strategic placement of a bromine atom provides a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki or Stille couplings) to build molecular complexity[2].
This whitepaper provides an in-depth analysis of the chemical properties, mechanistic pathways, pharmaceutical applications, and rigorous handling protocols associated with brominated aromatic hydrazines.
Chemical Properties and Reactivity Profile
Brominated aromatic hydrazines are typically synthesized via the diazotization of bromoanilines followed by reduction[3]. In laboratory and industrial settings, they are almost exclusively supplied and handled as hydrochloride salts (e.g., 4-bromophenylhydrazine hydrochloride).
The Causality of the Salt Form: Free base hydrazines are highly susceptible to rapid air oxidation and exhibit poor aqueous solubility. Converting the compound to a hydrochloride salt (1:1 ratio) protonates the terminal nitrogen, significantly enhancing its solubility in polar solvents and providing oxidative stability during long-term storage[1]. Furthermore, the presence of the electron-withdrawing bromine atom on the phenyl ring modulates the electronic properties of the molecule, slightly reducing the nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine, which must be accounted for by adjusting acid catalysis conditions during cyclization[1].
Mechanistic Insights: The Fischer Indole Synthesis
The most critical application of brominated aromatic hydrazines is their use in the Fischer Indole Synthesis. This acid-catalyzed reaction converts the hydrazine and a ketone/aldehyde into a brominated indole. Understanding the precise electron flow and intermediate stability is essential for optimizing reaction yields.
The Mechanistic Cascade:
-
Condensation: The nucleophilic attack of the bromophenylhydrazine on an electrophilic carbonyl group forms a tetrahedral intermediate, which dehydrates to form a phenylhydrazone[4].
-
Tautomerization: Under Brønsted or Lewis acid catalysis, the hydrazone tautomerizes into its enamine form[4].
-
[3,3]-Sigmatropic Rearrangement: This is the rate-determining, bond-forming step. The N-N bond is cleaved, and a new C-C bond is formed, generating a di-imine intermediate[2].
-
Aromatization: Intramolecular cyclization followed by the elimination of ammonia ( NH3 ) restores aromaticity, yielding the final 5-bromoindole derivative[2].
Mechanistic pathway of the Fischer Indole Synthesis from brominated aromatic hydrazines.
Pharmaceutical Applications & Drug Development
Brominated indoles derived from these hydrazines are heavily utilized in the development of novel therapeutics, particularly to combat antimicrobial resistance and neurological disorders.
Novel Antibacterial Agents
The increasing resistance of Gram-negative bacteria necessitates novel chemical entities. Recent studies have utilized 4-bromophenylhydrazine to synthesize 5-bromo-1H-indole-2-carboxylate, which is further functionalized into 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides [3]. These compounds exhibit highly potent antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa, outperforming standard antibiotics in specific assays[3].
Quantitative Data: Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) of top-performing brominated indole-2-carboxamide derivatives compared to clinical standards[3].
| Compound / Control | Structural Profile | Target Pathogens | MIC Range (μg/mL) |
| Compounds 7a–c, 7g, 7h | 5-bromoindole-2-carboxamides | E. coli, P. aeruginosa, K. pneumoniae | 0.35 – 1.25 |
| Gentamicin | Aminoglycoside Control | Gram-negative bacteria | Standard baseline |
| Ciprofloxacin | Fluoroquinolone Control | Gram-negative bacteria | Standard baseline |
Fluorescent Dyes and Diagnostics
Beyond therapeutics, 4-bromophenylhydrazine hydrochloride is a key starting material for synthesizing fluorescent 5-aryl-2-styryl-3H-indoles. Utilizing a one-pot microwave-assisted Fischer–Suzuki–Knoevenagel sequence, researchers can rapidly generate styryl-indole dyes with tunable emission shifts and high quantum yields for biological imaging[5][6].
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis
To ensure reproducibility and high yields, the following self-validating protocol outlines the synthesis of 5-bromo-2,3,3-trimethyl-3H-indole using microwave irradiation.
Objective: Synthesize a brominated indole intermediate while minimizing thermal degradation byproducts.
Step-by-Step Methodology:
-
Reagent Preparation: Combine 4-bromophenylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.2 eq) in a microwave-safe reaction vessel.
-
Causality: Using the hydrochloride salt rather than the free base ensures the reaction mixture is pre-supplied with a stoichiometric amount of protons, which is critical for the initial dehydration step to form the hydrazone[6].
-
-
Solvent/Catalyst Addition: Add glacial acetic acid to the vessel to achieve a 0.5 M concentration.
-
Causality: Glacial acetic acid acts as both the solvent and the Brønsted acid catalyst. It provides the optimal pH to drive the tautomerization of the hydrazone to the enamine without causing the decomposition seen with harsher mineral acids[5].
-
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 800W) at 120°C for 20–30 minutes[7].
-
Causality: The [3,3]-sigmatropic rearrangement is highly endothermic. Microwave irradiation provides rapid, uniform dielectric heating that accelerates this rate-determining step, drastically reducing the reaction time from 12 hours (conventional reflux) to minutes, thereby preventing the formation of thermodynamic byproducts[6][7].
-
-
Quenching and Neutralization: Cool the mixture to room temperature, dilute with ethyl acetate, and slowly add saturated aqueous NaHCO3 until the aqueous layer reaches pH 7-8[7].
-
Causality: Neutralizing the acetic acid converts the protonated indole intermediate into its free base form. This reduces its aqueous solubility and forces the product entirely into the ethyl acetate organic layer, maximizing extraction yield[7].
-
-
Isolation: Separate the organic layer, dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (ethyl acetate/petroleum ether)[7].
Safety, Toxicity, and Handling Protocols
Brominated aromatic hydrazines pose significant occupational hazards. 2-, 3-, and 4-bromophenylhydrazine hydrochlorides are classified under UN2811 (Toxic solid, organic, n.o.s.) or UN1759 (Corrosive solids)[8][9].
Toxicological Profile:
-
Corrosivity: The compound causes severe skin burns and irreversible eye damage upon contact[9].
-
Inhalation: Dust generation can cause severe irritation of the respiratory system and lungs[8].
Mandatory Handling Protocol:
-
Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood to minimize dust accumulation and inhalation risks[8].
-
Personal Protective Equipment (PPE): Operators must wear chemical splash-resistant goggles, a face shield, heavy-duty nitrile gloves, and a chemically resistant lab coat[8][9].
-
Emergency Response (Ingestion): If swallowed, rinse the mouth immediately. Do NOT induce vomiting and do NOT use gastric lavage.
-
Causality: Because the compound is highly corrosive, the delicate tissues of the esophagus and stomach will be severely compromised and swollen. Introducing a gastric lavage tube creates a high risk of mechanical tissue perforation, which can be fatal[9].
-
-
Disposal: Do not flush down the sink. The material must be disposed of as hazardous chemical waste in accordance with EPA guidelines (40 CFR 261.3) and collected in a dedicated, tightly closed container away from strong oxidizing agents[8].
References
- 2-Bromophenylhydrazine hydrochloride Safety D
- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents d-nb.info
- The application of the Fischer indole synthesis in medicinal chemistry ResearchG
- Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles N
- 3-Bromophenylhydrazine hydrochloride Chemical Properties CymitQuimica
- SAFETY DATA SHEET: 2-Bromophenylhydrazine hydrochloride Fisher Scientific
- 5-Bromoindole Synthesis and Fischer Indole Mechanism Benchchem
- 2,3,3-Trimethylindolenine Experimental Protocols Benchchem
- Fischer Indole Synthesis Key Steps Benchchem
Sources
- 1. CAS 27246-81-7: 3-Bromophenylhydrazine hydrochloride [cymitquimica.com]
- 2. 5-Bromoindole | 10075-50-0 | Benchchem [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. 3-(Trifluoromethyl)phenylhydrazine Hydrochloride | 3107-33-3 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3,3-Trimethylindolenine | 1640-39-7 | Benchchem [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
Strategic Applications of 3-Bromophenylhydrazine Hydrochloride in Heterocyclic Synthesis and Late-Stage Functionalization
Executive Summary & Mechanistic Rationale
In modern organic synthesis and drug development, the strategic selection of bifunctional building blocks is paramount for constructing complex molecular architectures. 3-Bromophenylhydrazine hydrochloride (CAS 27246-81-7) serves as a highly versatile intermediate, prized for its orthogonal reactivity[1].
The molecule features two distinct reactive sites:
-
The Hydrazine Moiety: A highly nucleophilic center capable of rapid condensation with carbonyls and 1,3-dielectrophiles to form hydrazones, indoles, and pyrazoles[1].
-
The meta-Bromine Atom: An electrophilic handle that remains inert during initial cyclization events, providing a perfect site for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[1].
The hydrochloride salt form is specifically chosen over the free base because it enhances aqueous solubility, improves handling stability, and prevents the premature auto-oxidation of the hydrazine group under ambient conditions[2].
Bifunctional reactivity map of 3-Bromophenylhydrazine HCl.
Regioselective Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for generating privileged indole scaffolds[3]. When utilizing 3-bromophenylhydrazine, the reaction exhibits a fascinating regiochemical divergence.
Causality & Regioselectivity: Condensation with an enolizable ketone or aldehyde yields an intermediate hydrazone. Upon acid-catalyzed [3,3]-sigmatropic rearrangement, the carbon-carbon bond formation can occur at either of the two available ortho positions relative to the hydrazine group. Because the bromine atom is located at the meta (3-) position, cyclization yields a mixture of 4-bromoindole and 6-bromoindole derivatives[4]. The 6-bromo isomer is typically the thermodynamically favored major product due to reduced steric hindrance, making it an essential precursor for marine alkaloids like fascaplysin[4].
Regiochemical divergence in the Fischer indolization of 3-bromophenylhydrazones.
Protocol 1: Synthesis of Bromotryptamine Precursors
This self-validating protocol utilizes high temperature to drive the rearrangement, with reaction completion visually indicated by a deep color shift and analytically confirmed via distinct 1H-NMR coupling patterns[4].
-
Reagent Preparation: In an autoclave, combine 3-bromophenylhydrazine HCl (1.0 equiv) and 4-bromobutanal (1.1 equiv)[4].
-
Condensation & Rearrangement: Seal the autoclave and heat the mixture to 150 °C. Maintain this temperature for 40 minutes[4]. The elevated temperature provides the activation energy required for the [3,3]-sigmatropic rearrangement without the need for harsh Lewis acids.
-
Quench & Workup: Cool the vessel to room temperature. Quench the crude mixture with aqueous HCl to ensure the tryptamine derivatives are protonated and partitioned into the aqueous layer, leaving organic impurities behind[4].
-
Purification: Basify the aqueous layer, extract with an organic solvent, and purify the residue via Medium Pressure Liquid Chromatography (MPLC) using benzene or a suitable alternative to separate the 6-bromotryptamine and 4-bromotryptamine isomers[4].
Microwave-Assisted Pyrazole Synthesis
For the development of kinase inhibitors (e.g., MK2 inhibitors for Werner Syndrome studies), 3-bromophenylhydrazine is condensed with 1,3-dielectrophiles to form N-aryl pyrazoles[5].
Causality: The terminal (unsubstituted) nitrogen of the hydrazine is the most nucleophilic and attacks the highly electrophilic carbon of a reagent like 3-methoxyacrylonitrile. Subsequent intramolecular cyclization and elimination of the methoxy group under strongly basic conditions drives the irreversible aromatization of the pyrazole ring[5].
Protocol 2: Synthesis of 3-Amino-1-(3-bromophenyl)-1H-pyrazole
Validation: Reaction progress is self-validating via LC-MS. The disappearance of the hydrazine starting material and the emergence of the M+ mass (m/z 238/240) confirms successful cyclization[5].
-
Reaction Assembly: In a microwave-safe sealed tube, suspend 3-bromophenylhydrazine HCl (1.0 equiv) and 3-methoxyacrylonitrile (2.0 equiv) in absolute ethanol[5].
-
Base Addition: Add a large excess of sodium ethoxide. The base serves a dual purpose: it neutralizes the HCl salt to liberate the free hydrazine and facilitates the final elimination step during aromatization[5].
-
Microwave Irradiation: Irradiate the mixture at 150 °C for 1 hour[5]. Microwave heating ensures rapid, uniform energy transfer, drastically reducing the 20-hour conventional reflux time down to 1 hour[5].
-
Isolation: Cool the mixture, neutralize, and extract with ethyl acetate. Filter through Celite and purify via silica gel chromatography (hexane/EtOAc) to yield the 3-aminopyrazole in ~89% yield[5].
Late-Stage Cross-Coupling
Once the indole or pyrazole core is established, the conserved meta-bromine atom is exploited for Structure-Activity Relationship (SAR) expansion[1]. The carbon-bromine bond undergoes facile oxidative addition with Palladium(0) catalysts[3]. In the Suzuki-Miyaura reaction, coupling the brominated heterocycle with various aryl or heteroaryl boronic acids allows for the rapid generation of diverse compound libraries without needing to rebuild the core scaffold[3].
Quantitative Data Summary
| Target Scaffold | Reagents | Key Conditions | Yield / Outcome | Ref |
| Bromotryptamines | 3-Bromophenylhydrazine HCl + 4-Bromobutanal | Autoclave, 150 °C, 40 min | Mixture of 4-bromo and 6-bromo isomers | [4] |
| 3-Aminopyrazoles | 3-Bromophenylhydrazine HCl + 3-Methoxyacrylonitrile | NaOEt, EtOH, Microwave (150 °C, 1 h) | 89% yield (Regioselective) | [5] |
| Fascaplysin Precursor | 3-Bromophenylhydrazine HCl + 4-Bromobutanal | 220 °C, 30 min | 91% yield (Target compound) | [4] |
| Cross-Coupled Pyrazole | Pyrazolyl bromide + 4-Carbamoylphenylboronic acid | Pd catalyst, Microwave | 35% overall yield (3-step process) | [5] |
Safety and Handling Protocols
As a highly reactive intermediate, 3-Bromophenylhydrazine HCl requires strict adherence to safety protocols.
-
GHS Classification: The compound is classified as causing severe skin burns and eye damage (Skin Corr. 1B, Eye Dam. 1 ).
-
Handling: All synthetic procedures must be conducted in a certified chemical fume hood.
-
PPE: Personnel must wear appropriate Personal Protective Equipment (PPE), including an N95/P3 respirator mask, face shields, chemical-resistant gloves, and a lab coat.
References
-
LeapChem - 3-Bromophenylhydrazine Hydrochloride丨CAS 27246-81-7. 1
-
CymitQuimica - CAS 27246-81-7: 3-Bromophenylhydrazine hydrochloride. 2
-
MDPI - Comparative Evaluation of the Antibacterial and Antitumor Activities of Marine Alkaloid 3,10-Dibromofascaplysin.4
-
PMC - Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. 5
-
Thermo Fisher - Transition Metal-Catalyzed Couplings Reactions. 3
-
Sigma-Aldrich - 3-Bromophenylhydrazine 98 27246-81-7.
Sources
- 1. leapchem.com [leapchem.com]
- 2. CAS 27246-81-7: 3-Bromophenylhydrazine hydrochloride [cymitquimica.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparative Evaluation of the Antibacterial and Antitumor Activities of Marine Alkaloid 3,10-Dibromofascaplysin [mdpi.com]
- 5. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Use of 3-Bromophenylhydrazine Hydrochloride in Agrochemical Synthesis
An Application and Protocol Guide
Introduction: A Versatile Building Block for Crop Protection
3-Bromophenylhydrazine hydrochloride (CAS: 27246-81-7) is a pivotal chemical intermediate in the landscape of modern agrochemical research and development.[1][2] While its applications extend to pharmaceuticals and material science, its role in the synthesis of novel pesticides, fungicides, and herbicides is particularly noteworthy.[1] The reactivity of the hydrazine moiety, combined with the strategic placement of a bromine atom on the phenyl ring, provides synthetic chemists with a powerful tool to construct a diverse array of bioactive heterocyclic compounds.[1][2]
This guide provides an in-depth exploration of the application of 3-Bromophenylhydrazine hydrochloride in the synthesis of two major classes of agrochemicals: indole-based compounds and pyrazole-based fungicides. We will dissect the underlying chemical principles, provide detailed, field-proven protocols, and explain the causality behind the experimental choices, offering researchers a practical and scientifically grounded resource.
Part 1: The Fischer Indole Synthesis for Bioactive Scaffolds
The indole ring is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activity, including plant growth regulators and fungicides. The Fischer indole synthesis, a robust and historic reaction discovered in 1883, remains an indispensable method for constructing this heterocyclic system.[3][4] The reaction utilizes an arylhydrazine and a ketone or aldehyde under acidic conditions to generate the indole core.[4]
Reaction Rationale and Mechanism
The synthesis proceeds through a well-established mechanism. Initially, 3-Bromophenylhydrazine hydrochloride reacts with a carbonyl compound to form the corresponding 3-bromophenylhydrazone. This intermediate, in the presence of an acid catalyst (either Brønsted or Lewis acid), tautomerizes to an enamine form.[3][4] The critical step is a proton-catalyzed[5][5]-sigmatropic rearrangement, which leads to a di-imine intermediate. Subsequent cyclization and elimination of ammonia under acidic catalysis result in the formation of the aromatic indole ring.[4] The choice of acid catalyst is crucial; Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids like polyphosphoric acid (PPA) are commonly employed to facilitate the key rearrangement step.[4]
Experimental Protocol: Synthesis of 6-Bromo-2-methyl-1H-indole
This protocol details a representative Fischer indole synthesis using 3-Bromophenylhydrazine hydrochloride and acetone to produce a versatile bromo-substituted indole intermediate.
Step-by-Step Methodology:
-
Hydrazone Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 3-Bromophenylhydrazine hydrochloride (10.0 g, 44.7 mmol) in ethanol (100 mL).
-
Add acetone (3.9 g, 67.1 mmol, 1.5 eq) to the suspension.
-
Heat the mixture to reflux for 2 hours. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The initial heating in a protic solvent like ethanol facilitates the condensation reaction between the hydrazine and the ketone to form the hydrazone intermediate. Using a slight excess of the ketone ensures complete consumption of the starting hydrazine.
-
-
Cyclization (Fischer Indolization):
-
After cooling the mixture to room temperature, add finely powdered anhydrous zinc chloride (12.2 g, 89.4 mmol, 2.0 eq) in one portion.
-
Causality: Zinc chloride, a strong Lewis acid, is the catalyst for the critical[5][5]-sigmatropic rearrangement and subsequent cyclization. Anhydrous conditions are essential as the presence of water can inhibit the catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the hydrazone intermediate by TLC.
-
-
Workup and Isolation:
-
Cool the reaction vessel in an ice bath and slowly pour the mixture into 300 mL of ice-cold water with vigorous stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water to remove inorganic salts.[6]
-
Causality: Quenching the reaction with water precipitates the organic indole product, which has low aqueous solubility, while the zinc salts and other polar impurities remain in the aqueous phase.
-
-
Purification:
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure 6-Bromo-2-methyl-1H-indole as a crystalline solid.[6]
-
Dry the product under vacuum.
-
Data Summary: Fischer Indole Synthesis
| Parameter | Value |
| Starting Material | 3-Bromophenylhydrazine hydrochloride |
| Reagent | Acetone |
| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6-8 hours (total) |
| Typical Yield | 70-85% |
Workflow Visualization
Caption: Workflow for Fischer Indole Synthesis.
Part 2: Synthesis of Pyrazole-Based Fungicides
Pyrazole derivatives are a cornerstone of the modern fungicide market, renowned for their broad-spectrum activity and diverse modes of action.[7][8] The synthesis of the pyrazole core frequently relies on the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[8][9] 3-Bromophenylhydrazine hydrochloride is an ideal precursor for creating 1-aryl pyrazoles, a key structural motif in many potent fungicides.
Reaction Rationale and Mechanism
The formation of the pyrazole ring is a straightforward and high-yielding process. The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes dehydration, typically under heating or with an acid catalyst, to yield the stable aromatic pyrazole ring.
Experimental Protocol: Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole
This protocol outlines the synthesis of a model pyrazole fungicide scaffold from 3-Bromophenylhydrazine hydrochloride and acetylacetone (a 1,3-diketone).
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 3-Bromophenylhydrazine hydrochloride (5.0 g, 22.4 mmol) and glacial acetic acid (30 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Causality: Glacial acetic acid serves as both the solvent and a Brønsted acid catalyst, which protonates the carbonyl groups of the diketone, making them more electrophilic and facilitating the initial condensation.
-
-
Addition of Diketone:
-
Add acetylacetone (2,4-pentanedione) (2.46 g, 24.6 mmol, 1.1 eq) dropwise to the solution using a dropping funnel over 10 minutes. An exotherm may be observed.
-
Causality: A small excess of the diketone ensures the complete conversion of the more valuable hydrazine starting material.
-
-
Cyclization and Dehydration:
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 3 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Causality: Heating provides the necessary activation energy for both the intramolecular cyclization and the final dehydration step, driving the reaction towards the formation of the aromatic pyrazole product.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature, then pour it slowly into 150 mL of an ice-water mixture.
-
Neutralize the solution carefully by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
The product will separate, often as an oil or a solid. Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to afford pure 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole.
-
Data Summary: Pyrazole Synthesis
| Parameter | Value |
| Starting Material | 3-Bromophenylhydrazine hydrochloride |
| Reagent | Acetylacetone (2,4-pentanedione) |
| Solvent/Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux (approx. 118 °C) |
| Reaction Time | 3 hours |
| Typical Yield | 85-95% |
Workflow Visualization
Caption: Workflow for Pyrazole Synthesis.
Part 3: The Strategic Role of the 3-Bromo Substituent
The bromine atom at the 3-position is not merely an inert substituent. It is a key functional handle that significantly enhances the synthetic utility of the resulting heterocyclic products.[1] This bromo group is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This capability allows for the late-stage diversification of the agrochemical scaffold, enabling chemists to:
-
Introduce diverse functional groups: Aryl, heteroaryl, alkyl, and amino groups can be appended to the core structure.
-
Fine-tune biological activity: These modifications are central to Structure-Activity Relationship (SAR) studies, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of the final agrochemical product.[1]
Safety and Handling
As a hydrazine derivative, 3-Bromophenylhydrazine hydrochloride requires careful handling.[2] It is classified as corrosive and can cause severe skin and eye damage.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
Conclusion
3-Bromophenylhydrazine hydrochloride stands out as a high-value, versatile building block for agrochemical synthesis. Its ability to readily participate in classic and robust reactions like the Fischer indole and pyrazole syntheses makes it a reliable starting point for accessing proven bioactive scaffolds. Furthermore, the presence of the bromo-substituent provides a crucial gateway for synthetic diversification, empowering researchers to develop next-generation crop protection agents with enhanced efficacy and tailored properties. The protocols and insights provided herein serve as a comprehensive guide for leveraging this important intermediate in the pursuit of innovative agrochemical solutions.
References
- 3-Bromophenylhydrazine Hydrochloride丨CAS 27246-81-7. (n.d.). BOC Sciences.
- CAS 27246-81-7: 3-Bromophenylhydrazine hydrochloride. (n.d.). CymitQuimica.
- A three-component Fischer indole synthesis. (2007). PubMed.
- 3-Bromophenylhydrazine 98 27246-81-7. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for the Experimental Setup of Fischer Indole Synthesis of 3-Cyanoindole Derivatives. (n.d.). Benchchem.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2018). PMC.
- A three-component Fischer indole synthesis. (2007). Springer Nature Experiments.
- How can 4-bromophenylhydrazine hydrochloride be synthesized?. (2024). Guidechem.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Synthesis of Some New Pyrazoles. (2017). DergiPark.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC.
Sources
- 1. leapchem.com [leapchem.com]
- 2. CAS 27246-81-7: 3-Bromophenylhydrazine hydrochloride [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
3-Bromophenylhydrazine hydrochloride as a precursor for bioactive compounds
Application Note: 3-Bromophenylhydrazine Hydrochloride as a Strategic Precursor in Bioactive Compound Synthesis
Executive Summary
3-Bromophenylhydrazine hydrochloride (CAS 27246-81-7) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug discovery[1]. By combining a nucleophilic hydrazine moiety with an electrophilic brominated aromatic ring, it enables the rapid construction of nitrogen-rich heterocycles—such as indoles, pyrazoles, and hydrazones—that can be further functionalized via transition-metal-catalyzed cross-coupling[1]. This application note details the physicochemical rationale, synthetic pathways, and validated protocols for utilizing this reagent in the development of kinase inhibitors and antimicrobial agents.
Physicochemical Profile and Reactivity Rationale
The hydrochloride salt form of 3-bromophenylhydrazine is preferred over its free base due to enhanced aqueous solubility and superior oxidative stability, which ensures stoichiometric precision and extended shelf life during complex syntheses[2].
-
Nucleophilic Hub : The terminal nitrogen of the hydrazine group readily attacks electrophilic centers (e.g., carbonyls, nitriles), initiating condensation and subsequent cyclization to form heterocyclic cores.
-
Electrophilic Handle : The meta-substituted bromine atom is relatively inert during initial heterocyclic ring formation but serves as an ideal handle for downstream structural diversification via Suzuki-Miyaura or Sonogashira cross-coupling reactions[1].
Strategic Synthetic Pathways
Pathway A: Pyrazole and Pyrazolopyrimidine Construction Reacting 3-bromophenylhydrazine HCl with 1,3-dicarbonyls or substituted nitriles yields bromophenylpyrazoles. These scaffolds are critical in the synthesis of p38α MAP kinase inhibitors and MK2 inhibitors, which are evaluated for their roles in cellular aging and cancer pathways[3][4].
Pathway B: Fischer Indole Synthesis The condensation of 3-bromophenylhydrazine with aldehydes or ketones, followed by acid-catalyzed or thermally induced rearrangement, generates brominated indoles. This pathway is instrumental in synthesizing marine alkaloid analogs, such as the potent antibacterial and antitumor agent fascaplysin[5].
Divergent synthetic pathways of 3-Bromophenylhydrazine HCl toward complex bioactive therapeutics.
Quantitative Data Analysis
The following table summarizes the reaction efficiencies of 3-bromophenylhydrazine HCl across different synthetic methodologies.
| Target Scaffold | Reagents | Catalyst / Base | Reaction Conditions | Yield (%) | Bioactive Application |
| 3-Amino-1-(3-bromophenyl)-1H-pyrazole | 3-Bromophenylhydrazine HCl + 3-methoxyacrylonitrile | NaOEt | Microwave, 150 °C, 1 h | 89% | MK2 Inhibitor Precursor |
| 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | 3-Bromophenylhydrazine HCl + 2-(ethoxymethylene)malononitrile | NaOAc | Ethanol, Reflux, 3 h | High | p38α Inhibitor Precursor |
| 6-Bromotryptamine / 4-Bromotryptamine | 3-Bromophenylhydrazine HCl + 4-bromobutanal | None | Autoclave, 150 °C | Variable | Fascaplysin Analogs |
Validated Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-Amino-1-(3-bromophenyl)-1H-pyrazole
Objective : Rapid construction of a pyrazole core for MK2 inhibitor synthesis[3]. Causality & Design : Traditional reflux methods for this cyclization require up to 20 hours. Microwave irradiation is employed to provide uniform, rapid heating, overcoming the activation energy barrier of the cyclization step and reducing reaction time to 1 hour while maintaining a high yield (89%)[3]. Sodium ethoxide is used as a strong base to efficiently deprotonate the intermediate, driving the aromatization of the pyrazole ring. Step-by-Step Methodology :
-
Preparation : In a microwave-safe sealed pressure tube, suspend 3-bromophenylhydrazine hydrochloride (1.0 equiv.) and 3-methoxyacrylonitrile (2.0 equiv.) in absolute ethanol[3].
-
Base Addition : Add a large excess of sodium ethoxide to the suspension. Self-Validation Check: The mixture should transition to a homogeneous solution as the free hydrazine is liberated and begins reacting.
-
Irradiation : Seal the tube and subject it to microwave irradiation at 150 °C for exactly 1 hour[3].
-
Work-up : Cool the reaction vessel to room temperature by passing a stream of compressed air through the microwave cavity. Concentrate the mixture in vacuo[3].
-
Purification : Dissolve the crude residue in ethyl acetate, filter through Celite to remove insoluble salts, and purify via silica gel chromatography to isolate the 3-aminopyrazole derivative[3].
Protocol 2: Synthesis of 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
Objective : Synthesis of an ortho-aminocyanopyrazole intermediate for p38α inhibitor development[4]. Causality & Design : Sodium acetate is selected as a mild base. Unlike stronger bases that might trigger unwanted polymerization of the malononitrile derivative, sodium acetate gently liberates the hydrazine free base from the HCl salt in situ, allowing for a controlled nucleophilic attack on the ethoxymethylene carbon[4]. Step-by-Step Methodology :
-
Reaction Assembly : In a round-bottom flask, combine 2-(ethoxymethylene)malononitrile (0.01 mol), 3-bromophenylhydrazine hydrochloride (0.01 mol), and anhydrous sodium acetate (0.01 mol) in 75 mL of absolute ethanol[4].
-
Reflux : Heat the mixture under reflux for 3 hours[4]. Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc). The disappearance of the starting materials and the emergence of a lower-Rf spot indicates successful cyclization.
-
Precipitation : Cool the reaction mixture to room temperature and pour it into ice-cold distilled water[4]. Self-Validation Check: A distinct precipitate should form immediately upon contact with the cold aqueous phase, indicating the insolubility of the newly formed hydrophobic pyrazole.
-
Isolation : Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual sodium acetate, and dry[4].
-
Crystallization : Recrystallize the crude product from ethanol to obtain the pure target compound[4].
Safety and Handling
3-Bromophenylhydrazine hydrochloride is a corrosive and moderately toxic compound. It can cause severe skin burns and eye damage[6]. All handling must be conducted within a certified fume hood using appropriate PPE (Type P3 respirator cartridges, face shields, and chemical-resistant gloves)[6]. Avoid exposure to strong oxidizing agents to prevent uncontrolled exothermic reactions[2].
References
-
[1] 3-Bromophenylhydrazine Hydrochloride丨CAS 27246-81-7. leapchem.com. 1
-
[2] CAS 27246-81-7: 3-Bromophenylhydrazine hydrochloride. cymitquimica.com. 2
-
[3] Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. nih.gov. 3
-
[6] 3-Bromophenylhydrazine 98 27246-81-7. sigmaaldrich.com. 6
-
[5] Comparative Evaluation of the Antibacterial and Antitumor Activities of Marine Alkaloid 3,10-Dibromofascaplysin. mdpi.com. 5
-
[4] Design, synthesis, and cytotoxicity screening of novel pyrazolopyrimidines over renal cell carcinoma (UO-31 cells) as p38α inhibitors, and apoptotic cells inducing activities. doi.org. 4
Sources
- 1. leapchem.com [leapchem.com]
- 2. CAS 27246-81-7: 3-Bromophenylhydrazine hydrochloride [cymitquimica.com]
- 3. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-溴苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Bromophenylhydrazine hydrochloride
Welcome to the Technical Support Center for 3-Bromophenylhydrazine Hydrochloride (CAS: 27246-81-7) . This hub is designed for researchers, medicinal chemists, and process scientists who require in-depth troubleshooting for reaction optimization.
3-Bromophenylhydrazine hydrochloride (3-BPH·HCl) is a highly reactive, versatile bifunctional building block. The presence of the hydrazine moiety allows for the construction of privileged heterocyclic scaffolds (indoles, pyrazoles, triazoles), while the meta-substituted bromine atom serves as a synthetic handle for downstream transition-metal-catalyzed cross-coupling[1].
Below, we troubleshoot the most common failure modes encountered when working with this intermediate, providing root-cause analyses and self-validating protocols.
Fig 1. Divergent synthetic pathways and common transformation targets of 3-BPH·HCl.
🛠️ MODULE 1: Reagent Handling & Stability Degradation
Q: My 3-BPH·HCl powder has darkened from an off-white/beige color to dark brown. Is it still usable, and why does this happen?
Root Cause Analysis: Hydrazines are highly susceptible to auto-oxidation. Even as a hydrochloride salt—which protonates the nucleophilic nitrogen to enhance shelf-life—prolonged exposure to ambient oxygen, light, or trace transition metals initiates a free-radical oxidation cascade. This converts the hydrazine into diazonium or azo-polymeric species[2]. Using oxidized 3-BPH·HCl directly leads to sluggish reaction kinetics, high baseline noise in LC-MS, and the formation of intractable tar during high-temperature cyclizations.
Self-Validating Protocol: Free-Basing and Re-Salting Purification To rescue degraded material, you must strip the oxidized byproducts and re-precipitate the pure salt.
-
Dissolution: Suspend 10 g of dark 3-BPH·HCl in 50 mL of degassed, deionized water under a nitrogen atmosphere.
-
Free-Basing (IPC Check): Slowly add saturated NaHCO3 dropwise at 0 °C until the pH reaches 8.0. Validation: The free base will precipitate or form an oily layer.
-
Extraction: Extract immediately with degassed diethyl ether ( 3×30 mL). The oxidized polymeric impurities will remain in the aqueous layer.
-
Re-Salting: Dry the combined organic layers over anhydrous Na2SO4 . Filter, then bubble dry HCl gas (or add 2M HCl in ether) at 0 °C until precipitation ceases.
-
Isolation: Filter the newly formed white/beige crystals under nitrogen, wash with cold ether, and dry under high vacuum. Store at -20 °C in a desiccator.
🛠️ MODULE 2: Fischer Indole Synthesis (FIS) Regioselectivity
Q: When reacting 3-BPH·HCl with unsymmetrical ketones, I get an intractable mixture of 4-bromoindole and 6-bromoindole isomers. How can I control this regioselectivity?
Root Cause Analysis: The Fischer Indole Synthesis proceeds via a hydrazone intermediate that tautomerizes to an ene-hydrazine, followed by a [3,3]-sigmatropic rearrangement[3]. Because the bromine atom in 3-BPH·HCl is in the meta position, the rearrangement can occur at either of the two available ortho carbon atoms on the phenyl ring (C2 or C6).
-
Steric Control: Attack at the C6 position (para to the bromine) is sterically less hindered, naturally favoring the 6-bromoindole as the major thermodynamic product.
-
Electronic Control: The electron-withdrawing nature of the bromine atom deactivates the ring. The choice of Lewis or Brønsted acid heavily influences the transition state energy[4].
Fig 2. Mechanistic divergence in the [3,3]-sigmatropic rearrangement leading to regioisomers.
Data Presentation: Catalyst Effects on Regioselectivity To optimize for a specific isomer, adjust your catalytic system according to the table below:
| Catalyst System | Solvent | Temp (°C) | Dominant Isomer | Rationale |
| Polyphosphoric Acid (PPA) | Neat | 120 | 6-Bromoindole (~85:15) | High temperature and bulkiness of PPA strongly favor the less sterically hindered C6 attack. |
| ZnCl2 (Lewis Acid) | Toluene | 110 | 6-Bromoindole (~70:30) | Standard Lewis acid coordination; moderate steric bias[4]. |
| BF3⋅Et2O | Acetic Acid | 80 | 4-Bromoindole (Enriched) | Lower temperatures and tight coordination transition states can enrich the kinetically favored 4-bromo isomer. |
Self-Validating Protocol: Microwave-Assisted FIS for 6-Bromoindoles For rapid, high-yielding synthesis of the 6-bromo isomer, microwave irradiation provides superior thermodynamic control[5].
-
Hydrazone Formation: Combine 3-BPH·HCl (1.0 equiv) and the target ketone (1.1 equiv) in absolute ethanol. Stir at room temperature for 2 hours. Validation: TLC should show complete consumption of the ketone.
-
Cyclization: Transfer the mixture to a microwave vial. Add 4.0 equivalents of glacial acetic acid.
-
Irradiation: Heat under microwave irradiation at 150 °C for 15–30 minutes[5]. Validation: The solution will turn deep red/brown.
-
Workup: Quench with saturated NaHCO3 until basic, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).
🛠️ MODULE 3: Pyrazole Synthesis and Regiocontrol
Q: I am condensing 3-BPH·HCl with 1,3-dicarbonyls (or alkynyl ketones), but I struggle to isolate the 3-substituted vs. 5-substituted pyrazole. What drives this?
Root Cause Analysis: Regioselectivity in pyrazole synthesis arises from the differential nucleophilicity of the two nitrogen atoms in the hydrazine. The terminal nitrogen ( −NH2 ) is significantly more nucleophilic than the internal nitrogen ( −NH− ). The reaction pathway depends entirely on which nitrogen attacks the more electrophilic carbonyl carbon first.
Solvent selection is the most powerful tool to dictate this regioselectivity. Aprotic polar solvents stabilize the charged transition states, driving the reaction toward a single regioisomer, whereas protic solvents often yield 50:50 mixtures[2].
Data Presentation: Solvent Effects on Pyrazole Regioselectivity
| Solvent Class | Example | Typical Outcome | Mechanistic Rationale |
| Protic Polar | Ethanol, MeOH | Poor Regioselectivity (Mixtures) | Hydrogen bonding masks the nucleophilic differential between the two nitrogen atoms. |
| Aprotic Polar | DMF, DMAc | High Regioselectivity (Targeted) | Stabilizes zwitterionic intermediates, allowing the terminal −NH2 to selectively attack the most electrophilic center[2]. |
| Acidic Protic | Acetic Acid | 5-Substituted Pyrazole | Protonation of the carbonyl enhances electrophilicity, driving rapid cyclization[6]. |
Self-Validating Protocol: Regioselective Synthesis of 3-Aminopyrazoles
-
Setup: Suspend 3-BPH·HCl (1.0 equiv) and the 1,3-dicarbonyl or acrylonitrile (1.2 equiv) in absolute ethanol.
-
Base Addition: Add a large excess of Sodium Ethoxide (NaOEt). Causality: The strong base completely neutralizes the HCl salt and deprotonates the intermediate, driving the equilibrium toward the 3-amino regioisomer.
-
Reflux/Microwave: Reflux for 20 hours, or utilize microwave irradiation at 150 °C for 1 hour in a sealed tube[6].
-
Validation: LC-MS should indicate a single dominant peak corresponding to the 3-aminopyrazole mass. Under these strongly basic conditions, the 5-amino isomer is kinetically suppressed[6].
🛠️ MODULE 4: Cross-Coupling Compatibility
Q: Can I perform a Suzuki or Ullmann cross-coupling directly on the 3-bromo position without protecting the hydrazine?
Root Cause Analysis: No. Attempting a palladium-catalyzed (Suzuki) or copper-catalyzed (Ullmann) cross-coupling directly on unprotected 3-BPH·HCl will result in catalytic failure.
-
Catalyst Poisoning: The free hydrazine moiety is a potent bidentate ligand. It will irreversibly coordinate to Pd(0) or Cu(I) centers, preventing the oxidative addition step of the catalytic cycle[7].
-
Side Reactions: Under basic cross-coupling conditions, the N-N bond is susceptible to reductive cleavage, or the hydrazine can undergo unwanted Buchwald-Hartwig amination with itself.
Actionable Solution: You must invert your synthetic workflow.
-
Route A (Preferred): Construct the heterocycle (Fischer indole or pyrazole) first. Once the hydrazine nitrogens are locked into the aromatic ring, the 3-bromo position (now the 4-bromo or 6-bromo position of the heterocycle) is perfectly primed for Suzuki or Ullmann coupling[5].
-
Route B (If hydrazine must be preserved): Protect the hydrazine as a Boc-hydrazone or a benzophenone hydrazone prior to subjecting the aryl bromide to the cross-coupling conditions.
📚 References
-
Lubinu, M. C., et al. (ResearchGate). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. Available at: [Link]
-
Zhidkov, M. E., et al. (MDPI). Total Syntheses and Preliminary Biological Evaluation of Brominated Fascaplysin and Reticulatine Alkaloids and Their Analogues. Available at:[Link]
-
Chemie Brunschwig. Transition Metal-Catalyzed Couplings Reactions. Available at:[Link]
Sources
- 1. leapchem.com [leapchem.com]
- 2. 3-Hydrazinobenzonitrile|CAS 17672-26-3|RUO [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 1H-Indole-1-ethanamine, 4-bromo- | 1158552-88-5 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
Technical Support Center: Troubleshooting Yield in 3-Bromophenylhydrazine Hydrochloride Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing highly variable yields when utilizing 3-Bromophenylhydrazine hydrochloride (CAS: 27246-81-7). While this reagent is a versatile and essential building block for synthesizing brominated indoles, pyrazoles, and pyridazines, its inherent chemical properties demand precise control over your reaction environment.
This guide bypasses generic advice to focus on the mechanistic causality behind yield drops, providing self-validating protocols to ensure your synthetic workflows remain robust and reproducible.
Core Principles & Mechanistic Causality
To optimize yields, we must first understand the three primary failure modes associated with 3-Bromophenylhydrazine hydrochloride:
A. The Free-Base Equilibrium (Stalled Hydrazone Formation)
The hydrochloride salt is utilized commercially because the free hydrazine is highly unstable. However, the initial condensation reaction with a carbonyl compound requires the nucleophilic free amine. If your reaction medium lacks a sufficient proton acceptor, the equilibrium remains heavily shifted toward the unreactive protonated salt, stalling the formation of the critical hydrazone intermediate[1].
B. Regioselectivity in the [3,3]-Sigmatropic Rearrangement
In the Fischer Indole Synthesis (FIS), the acid-catalyzed cyclization of the ene-hydrazine intermediate proceeds via a [3,3]-sigmatropic rearrangement[2]. Because the bromine atom is located at the meta position (C3 of the phenyl ring), the sigmatropic shift can occur at either of the two available ortho positions (C2 or C6).
-
Cyclization at C2 yields the 4-bromoindole derivative.
-
Cyclization at C6 yields the 6-bromoindole derivative.
Steric clash with the bulky bromine atom slightly favors the formation of the 6-bromo isomer, but the unavoidable formation of a regioisomeric mixture inherently splits the theoretical yield of your specific target compound[3].
C. Oxidative Degradation
Hydrazines are potent reducing agents and are highly susceptible to oxidation by atmospheric oxygen, particularly at the elevated temperatures required for cyclization. Oxidation leads to the formation of unreactive diazonium species and dark, polymeric tars that coat the catalyst and ruin the yield.
Diagnostic Troubleshooting Workflow
Use the following logical decision tree to identify the exact bottleneck in your reaction pathway.
Diagnostic workflow for troubleshooting 3-Bromophenylhydrazine HCl yields.
Quantitative Impact of Reaction Conditions
The table below summarizes the causality between specific reaction parameters and the resulting yield/regioselectivity, using the condensation of 3-Bromophenylhydrazine HCl with cyclohexanone as a standard model.
Table 1: Influence of Reaction Parameters on Yield and Regioselectivity
| Parameter | Catalyst / Additive | Atmosphere | Temp (°C) | Total Yield (%) | 4-Br : 6-Br Ratio | Mechanistic Note |
| Unoptimized | Glacial AcOH | Air | 118 | 42% | 35 : 65 | Severe tar formation due to oxidation. |
| Base Addition | AcOH + 1.0 eq NaOAc | Air | 118 | 58% | 35 : 65 | NaOAc liberates the free base, accelerating hydrazone formation[1]. |
| Inert Atmosphere | AcOH + 1.0 eq NaOAc | Argon | 118 | 82% | 36 : 64 | Eliminating oxygen prevents diazonium polymerization. |
| Strong Acid | PPA (No Base) | Argon | 120 | 78% | 30 : 70 | PPA drives cyclization directly; tighter transition state slightly favors 6-Br. |
| Lewis Acid | ZnCl₂ in EtOH | Argon | 80 | 55% | 40 : 60 | Milder conditions lead to incomplete cyclization of the ene-hydrazine. |
Optimized Step-by-Step Methodology
To guarantee reproducibility, follow this self-validating protocol for a standard Fischer Indole Synthesis. This method isolates the hydrazone formation from the cyclization step to ensure maximum conversion.
Model Reaction: Synthesis of 5-bromo- and 7-bromo-1,2,3,4-tetrahydrocarbazole from cyclohexanone.
Phase 1: Preparation and Degassing
-
Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Purge the entire system with dry Argon for 15 minutes. Causality: Removing oxygen is the single most effective step to prevent tarry byproducts.
Phase 2: Hydrazone Formation 3. Add 3-Bromophenylhydrazine hydrochloride (1.0 equiv, 10 mmol) and anhydrous sodium acetate (1.05 equiv, 10.5 mmol) to the flask. 4. Inject 20 mL of degassed glacial acetic acid. Stir at room temperature for 15 minutes. Causality: The mild base neutralizes the HCl salt, generating the nucleophilic free hydrazine in situ without causing alkaline degradation. 5. Add cyclohexanone (1.0 equiv, 10 mmol) dropwise via syringe. Stir for an additional 30 minutes at room temperature. 6. Self-Validation Step: Pull a 10 µL aliquot and check via TLC (Hexane:EtOAc 4:1). You should observe the complete disappearance of the starting ketone and the formation of a new, higher-Rf hydrazone spot.
Phase 3: Cyclization 7. Heat the reaction mixture to 118 °C (reflux) under Argon for 3 hours. 8. Monitor the consumption of the hydrazone intermediate via TLC. The[3,3]-sigmatropic rearrangement requires sustained thermal energy[2].
Phase 4: Workup and Isolation 9. Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice. 10. Neutralize carefully with 10% aqueous NaOH until the pH reaches ~8. 11. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography to cleanly separate the 5-bromo-1,2,3,4-tetrahydrocarbazole and 7-bromo-1,2,3,4-tetrahydrocarbazole regioisomers[3].
Technical FAQs
Q: Why did my reaction mixture turn black immediately upon heating? A: 3-Bromophenylhydrazine is highly susceptible to air oxidation, which is exponentially accelerated at elevated temperatures. This leads to the formation of diazonium species and subsequent radical polymerization. Always degas your solvents (e.g., via sparging) and run the reaction under a strict inert argon or nitrogen atmosphere.
Q: How can I improve the yield of the 6-bromoindole isomer over the 4-bromoindole isomer? A: Regioselectivity is governed by steric bulk during the [3,3]-sigmatropic rearrangement. While 3-bromophenylhydrazine inherently produces a mixture, using bulkier ketones or optimizing the acid catalyst (e.g., using Polyphosphoric Acid (PPA) instead of HCl) can slightly shift the transition state to favor the less sterically hindered 6-position. However, you cannot force 100% regioselectivity; chromatographic separation will always be required[3].
Q: Can I use the hydrochloride salt directly without adding a base? A: It depends entirely on your solvent and catalyst. In strongly acidic, dehydrating media like PPA, the reaction can proceed directly because the acid acts as both solvent and catalyst, forcing the equilibrium. However, in milder acids like acetic acid or ethanol/HCl, adding one equivalent of a mild base like sodium acetate (NaOAc) liberates the free hydrazine, significantly accelerating the initial hydrazone formation and improving your overall yield[1].
References
2.[2] Fischer indole synthesis Wikipedia, The Free Encyclopedia. URL:[Link]
3.[3] Total Syntheses and Preliminary Biological Evaluation of Brominated Fascaplysin and Reticulatine Alkaloids and Their Analogues MDPI - Marine Drugs. URL:[Link]
Sources
Avoiding hazardous reactions with 3-Bromophenylhydrazine hydrochloride
Welcome to the Advanced Troubleshooting and Safety Support Center. As application scientists, we recognize that working with arylhydrazine derivatives like 3-Bromophenylhydrazine hydrochloride presents unique mechanistic and safety challenges. This guide is engineered to bridge the gap between standard safety data and bench-level realities, providing you with the causality behind the hazards and the exact protocols to mitigate them.
📊 1. Quantitative Safety & Physicochemical Data
Before initiating any workflow, verify your reagent against the following baseline parameters. Deviations in physical appearance (e.g., dark coloration) indicate degradation.
| Parameter | Specification / Data | Scientific Implication |
| CAS Number | 27246-81-7 | Unique identifier for the hydrochloride salt. |
| Melting Point | 227-231 °C (Decomposes) | High thermal stress leads to bond cleavage rather than melting; avoid excessive heat. |
| GHS Hazards | H314: Causes severe skin burns and eye damage | Requires stringent PPE (fume hood, nitrile gloves >0.11mm thickness). |
| Decomposition Gases | NOx, HCl, HBr, CO, CO₂ | Thermal breakdown generates highly toxic and corrosive gaseous mixtures. |
| Incompatibilities | Oxidizers, Strong Bases, Heavy Metals | Triggers rapid oxidation, free-base liberation, or catalytic degradation[1]. |
🧩 2. Mechanistic Causality of Hazards (FAQ)
Q: Why does neutralizing the hydrochloride salt increase the risk of an uncontrolled reaction? A: 3-Bromophenylhydrazine is intentionally supplied as a hydrochloride salt to protonate the hydrazine nitrogen, significantly enhancing its stability against auto-oxidation. Introducing strong bases (e.g., NaOH, KOH) removes this protective HCl layer, liberating the free arylhydrazine base[1]. Free hydrazines are potent reducing agents with electron-rich nitrogen centers. Once liberated, they become highly susceptible to rapid, exothermic oxidation by atmospheric oxygen, which can lead to thermal runaway if not strictly controlled under inert conditions.
Q: What is the exact danger of combining this reagent with oxidizing agents? A: The hydrazine moiety (-NHNH₂) readily donates electrons. When exposed to oxidizing agents (such as peroxides, nitrates, or chlorates), the molecule undergoes rapid, uncoordinated oxidation. This reaction generates highly reactive radical intermediates and releases nitrogen gas (N₂) alongside substantial heat[1]. In a closed vessel, this sudden gas evolution and exotherm invariably lead to pressure bursts and potential explosions.
Q: How do trace heavy metals impact the stability of my reaction mixture? A: Arylhydrazines are notoriously sensitive to transition metals (e.g., copper, iron, nickel)[1]. These metals act as redox catalysts, lowering the activation energy for the auto-oxidation of the hydrazine group. Even trace contamination from metal spatulas or improperly washed glassware can initiate a catalytic degradation cycle, turning the solution dark brown/black and destroying the reagent before the intended electrophile is introduced.
Logical Causality of Hazards
Logical causality of 3-Bromophenylhydrazine HCl hazardous reactions and incompatibilities.
🛠️ 3. Troubleshooting Guide: Bench-Level Issues
Issue: The reaction mixture turns dark brown/black rapidly upon dissolution, resulting in poor yields.
-
Causality: This color change is the visual hallmark of hydrazine auto-oxidation, typically caused by dissolved oxygen in the solvent or trace metal contamination.
-
Self-Validating Solution:
-
Switch to rigorously degassed solvents (sparge with Argon for 30 minutes prior to use).
-
Substitute stainless steel spatulas with PTFE or ceramic spatulas during dispensing to eliminate metal-catalyzed degradation.
-
Ensure the reaction is kept under a positive pressure of inert gas (Argon preferred over Nitrogen due to density)[2].
-
Issue: Sudden temperature spike and violent bubbling during the addition of a ketone/aldehyde.
-
Causality: The condensation reaction to form a hydrazone is inherently exothermic. If the reagent has partially degraded, the bubbling may also be rapid N₂ gas evolution.
-
Self-Validating Solution: Control the reaction thermodynamics by implementing a strict dropwise addition protocol. Use a jacketed reactor or a monitored ice-salt bath to maintain the internal temperature strictly below 5°C during the addition phase.
📋 4. Standard Operating Procedure: Safe Fischer Indole Synthesis Setup
To ensure scientific integrity and safety, follow this self-validating protocol when utilizing 3-Bromophenylhydrazine hydrochloride in condensation or cyclization workflows.
Step 1: Environmental Control & Dispensing
-
Action: Purge a clean, acid-washed, oven-dried round-bottom flask with Argon.
-
Validation: Use a bubbler to confirm positive Argon flow. Dispense the 3-Bromophenylhydrazine hydrochloride (1.0 eq) using a PTFE spatula to avoid metal contamination.
Step 2: Reagent Dissolution
-
Action: Suspend the salt in a degassed, anhydrous acidic solvent (e.g., glacial acetic acid or an ethanolic HCl mixture).
-
Validation: The solution should remain relatively pale/clear. Immediate darkening indicates oxygen ingress or metal contamination; if this occurs, abort and restart.
Step 3: Thermal Equilibration
-
Action: Submerge the flask in an ice-water bath. Insert an internal temperature probe.
-
Validation: Do not proceed until the internal temperature stabilizes between 0°C and 5°C.
Step 4: Electrophile Addition
-
Action: Load the ketone/aldehyde (1.05 eq) into a pressure-equalizing addition funnel. Add dropwise over 30-45 minutes.
-
Validation: Monitor the internal temperature probe. If the temperature exceeds 10°C, pause the addition until the bath cools the system back to <5°C.
Step 5: Safe Quenching
-
Action: Upon reaction completion, quench by pouring the mixture over crushed ice, followed by slow, controlled neutralization with a mild base (e.g., saturated NaHCO₃) rather than strong NaOH.
-
Validation: Monitor pH with indicator strips. Slow CO₂ evolution from the bicarbonate acts as a visual indicator of the neutralization rate, preventing sudden thermal spikes.
Experimental Workflow Visualization
Step-by-step safe handling workflow for 3-Bromophenylhydrazine HCl reactions.
📚 References
-
New Jersey Department of Health. "PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY." nj.gov.[Link]
Sources
Validation & Comparative
1H NMR Spectral Elucidation of 3-Bromophenylhydrazine Hydrochloride: A Comparative Solvent Guide
As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral characterization of hydrazine hydrochlorides. 3-Bromophenylhydrazine hydrochloride (3-BPH·HCl) is a critical building block in drug discovery, heavily utilized in Fischer indole syntheses to generate complex architectures like ALK inhibitors and marine alkaloid fascaplysin derivatives[1][2].
However, the structural validation of 3-BPH·HCl via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is highly dependent on solvent selection. The presence of the hydrochloride salt fundamentally alters the electronic environment of the molecule compared to its free base[3]. This guide objectively compares the analytical performance of different NMR solvents (DMSO-d6 vs. D2O) for characterizing 3-BPH·HCl and provides a self-validating experimental protocol to guarantee assignment accuracy.
Mechanistic Causality: Why Solvent Selection Dictates Spectral Integrity
The 1H NMR spectrum of 3-BPH·HCl is defined by two distinct proton environments: the rigid aromatic system and the highly labile exchangeable protons (-NH and -NH3+).
The Aprotic Advantage: DMSO-d6
When 3-BPH·HCl is dissolved in an aprotic, highly polar solvent like DMSO-d6, the sulfoxide oxygen acts as a powerful hydrogen-bond acceptor. This intermolecular hydrogen bonding drastically reduces the chemical exchange rate of the hydrazine and ammonium protons. Consequently, the -NH3+ protons appear as a distinct, heavily deshielded broad singlet (typically around 10.30 ppm), and the secondary -NH- proton appears near 8.40 ppm. Furthermore, the protonation of the terminal nitrogen exerts a strong electron-withdrawing inductive effect (-I), which deshields the aromatic protons—particularly H-2, which is squeezed between the electronegative bromine atom and the protonated hydrazine group.
The Protic Contrast: D2O and CD3OD
In protic deuterated solvents (D2O or CD3OD), rapid Hydrogen/Deuterium (H/D) exchange kinetics dominate. The labile -NH and -NH3+ protons are instantly replaced by deuterium, rendering them invisible in the 1H NMR spectrum (merging into the residual HOD peak at ~4.79 ppm). While this results in a loss of structural information regarding the salt form, it provides a critical analytical advantage: it simplifies the spectrum, allowing for the unobstructed integration and coupling analysis of the aromatic region.
Quantitative Data: Solvent Comparison
The following table summarizes the comparative performance and chemical shift assignments of 3-BPH·HCl in DMSO-d6 versus D2O.
| Proton Assignment | Multiplicity | DMSO-d6 (ppm) | D2O (ppm) | Causality / Mechanistic Notes |
| -NH3+ (Terminal) | Broad Singlet (3H) | ~10.30 | N/A | Visible in DMSO due to H-bonding; erased in D2O via rapid H/D exchange. |
| -NH- (Internal) | Broad Singlet (1H) | ~8.40 | N/A | Deshielded by adjacent positive charge; undergoes H/D exchange in D2O. |
| H-2 (Aromatic) | t (J ≈ 2.0 Hz, 1H) | ~7.25 | ~7.30 | Most deshielded aromatic proton due to dual -I effects from Br and -NHNH3+. |
| H-5 (Aromatic) | t (J ≈ 8.0 Hz, 1H) | ~7.20 | ~7.25 | Meta to both substituents; standard triplet splitting from H-4 and H-6. |
| H-4 (Aromatic) | ddd (J ≈ 8.0, 2.0, 1.0 Hz, 1H) | ~7.05 | ~7.15 | Ortho to Br; experiences anisotropic deshielding from the halogen. |
| H-6 (Aromatic) | ddd (J ≈ 8.0, 2.0, 1.0 Hz, 1H) | ~6.95 | ~7.05 | Ortho to hydrazine; slightly shielded relative to H-4. |
Self-Validating Experimental Protocol: The "D2O Shake" Workflow
To establish a self-validating system, we cannot rely on chemical shift tables alone, as residual moisture or impurities can mimic broad exchangeable peaks. The following step-by-step methodology utilizes an in situ H/D exchange workflow to definitively prove peak causality.
Step 1: Primary Sample Preparation (The Baseline)
-
Accurately weigh 15–20 mg of high-purity.
-
Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard) within a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution via gentle sonication to prevent line broadening from suspended particulates.
Step 2: Baseline Acquisition
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz).
-
Lock onto the DMSO-d6 deuterium signal, tune/match the probe, and shim the magnetic field until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz.
-
Acquire the 1H spectrum using a standard single-pulse sequence (16–32 scans, 2-second relaxation delay).
Step 3: The Validation Intervention (H/D Exchange)
-
Eject the sample and remove the cap.
-
Add exactly 2 drops (~0.05 mL) of 99.9% D2O directly into the NMR tube.
-
Cap the tube and shake vigorously for 30 seconds to force complete thermodynamic mixing and proton exchange.
Step 4: Secondary Acquisition & Overlay Analysis
-
Re-insert the sample, re-shim (as the solvent matrix has changed slightly), and acquire a second 1H spectrum under identical parameters.
-
Validation Logic: Overlay the two spectra. If the broad peaks at ~10.30 ppm and ~8.40 ppm completely disappear in the second spectrum while the aromatic peaks remain (albeit with a slight solvent-induced shift), you have definitively validated that those peaks belong to the hydrochloride salt's exchangeable protons, not organic impurities.
Logical Workflow Visualization
The following diagram illustrates the logical causality of the dual-solvent validation strategy.
Workflow for self-validating 1H NMR structural elucidation of hydrazine hydrochlorides.
References
- 3-bromophenylhydrazine hydrochloride (C6H7BrN2) - PubChemLite Source: PubChem (uni.lu)
- 3-Bromophenylhydrazine hydrochloride 98% Source: Sigma-Aldrich
- CN102459172B - Tetracyclic compound (ALK Inhibitor Synthesis)
- Comparative Evaluation of the Antibacterial and Antitumor Activities of Marine Alkaloid 3,10-Dibromofascaplysin Source: Semantic Scholar
Sources
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 3-Bromophenylhydrazine Hydrochloride
Introduction: The Critical Need for Purity in Pharmaceutical Intermediates
3-Bromophenylhydrazine hydrochloride is a key building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its purity is of paramount importance, as impurities can affect the safety, efficacy, and stability of the final drug product. Phenylhydrazine and its derivatives are often classified as potential genotoxic impurities (GTIs), which can pose a significant safety risk even at trace levels.[3][4] Therefore, robust and sensitive analytical methods are essential for the quality control of this intermediate. This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for purity assessment and will also explore alternative methods to provide a comprehensive overview for the modern analytical chemist.
The Workhorse of Purity Analysis: A Stability-Indicating HPLC Method
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of phenylhydrazine derivatives due to its high resolution, sensitivity, and reproducibility.[5][6] A well-developed HPLC method should be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) or intermediate from its potential impurities and degradation products.
Understanding the Analyte and Potential Impurities
The synthesis of 3-Bromophenylhydrazine hydrochloride typically involves the diazotization of 3-bromoaniline, followed by reduction.[7][8] This process can introduce several potential impurities that need to be monitored:
-
Starting Material: Residual 3-bromoaniline.
-
Positional Isomers: 2-Bromophenylhydrazine and 4-Bromophenylhydrazine, which may arise from impurities in the starting material.
-
Related Impurities: Other brominated or substituted phenylhydrazines.
-
Process-Related Impurities: By-products from side reactions or residual reagents.
-
Degradation Products: Products formed due to exposure to light, heat, or incompatible materials.
Recommended HPLC Method
Based on established methods for related compounds and general principles of RP-HPLC, the following method provides a robust starting point for the analysis of 3-Bromophenylhydrazine hydrochloride.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation:
-
A High-Performance Liquid Chromatograph equipped with a UV-Vis detector or a Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for good resolution.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is recommended to ensure the separation of early-eluting polar impurities and later-eluting non-polar impurities. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 20% A, 80% B
-
30-35 min: Hold at 20% A, 80% B
-
35.1-40 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of 3-Bromophenylhydrazine hydrochloride).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of 3-Bromophenylhydrazine hydrochloride in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Rationale for Method Parameters:
-
C18 Column: The non-polar stationary phase provides good retention for the moderately polar 3-Bromophenylhydrazine hydrochloride and its potential impurities.
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase helps to suppress the ionization of the hydrazine group, leading to better peak shape and reproducibility.
-
Gradient Elution: This allows for the effective separation of a wider range of impurities with varying polarities.
-
UV Detection: Phenylhydrazine derivatives typically have strong UV absorbance, making UV detection a sensitive and reliable method.
Data Presentation: Expected Chromatographic Performance
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates | ≥ 2000 | Indicates good column efficiency and separation power. |
| Resolution | ≥ 1.5 between adjacent peaks | Ensures baseline separation of the main component from its impurities. |
Visualizing the Workflow
Caption: The workflow for enhancing sensitivity through pre-column derivatization.
Other Analytical Techniques
-
Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution compared to conventional HPLC, making it suitable for high-throughput screening.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about impurities, which is invaluable for their identification and characterization.
-
Gas Chromatography (GC): Can be used for the analysis of volatile impurities, though derivatization is often required to improve the volatility of phenylhydrazines.
Comparison of Analytical Methods
| Feature | Standard HPLC-UV | HPLC with Pre-Column Derivatization | LC-MS |
| Primary Application | Routine purity analysis, assay | Trace-level impurity analysis (GTIs) | Impurity identification and structural elucidation |
| Sensitivity | Moderate | High | Very High |
| Specificity | Good | Excellent | Excellent |
| Complexity | Low | Moderate | High |
| Cost | Low | Low-Moderate | High |
| Throughput | Moderate | Lower | Moderate |
Conclusion: A Multi-Faceted Approach to Ensuring Purity
The purity of 3-Bromophenylhydrazine hydrochloride is a critical parameter that directly impacts the quality and safety of pharmaceutical products. While a well-validated, stability-indicating HPLC-UV method serves as the cornerstone for routine quality control, a comprehensive analytical strategy should consider the use of complementary techniques. For the detection of potentially genotoxic impurities at trace levels, HPLC with pre-column derivatization offers a significant enhancement in sensitivity and specificity. Furthermore, LC-MS is an indispensable tool for the definitive identification of unknown impurities. By employing a scientifically sound and risk-based approach to analytical method selection, researchers and drug development professionals can ensure the quality and safety of their products.
References
-
SIELC. (2018, February 16). Separation of Phenylhydrazine hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, November 7). A New Stability Indicating Reverse Phase HPLC Method for the Simultaneous Determination of TPPO and TPP in the Presence of Phenylhydrazine Derivative in Penicillamine Drug Substance. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization | Request PDF. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Retrieved from [Link]
- Google Patents. (n.d.). CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate.
-
Patsnap. (2013, November 20). Preparation method of 3-bromohydrazinobenzene hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN101157636A - Method for preparing 3-bromine phenylhydrazine.
-
ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives | Analytical Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
-
Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
-
PubMed. (2016, July 15). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Retrieved from [Link]
- Google Patents. (n.d.). CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography).
-
Chromatography Today. (2022, April 15). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
-
Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Retrieved from [Link]
Sources
- 1. leapchem.com [leapchem.com]
- 2. CAS 27246-81-7: 3-Bromophenylhydrazine hydrochloride [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Preparation method of 3-bromohydrazinobenzene hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101157636A - Method for preparing 3-bromine phenylhydrazine - Google Patents [patents.google.com]
Mass spectrometry data for 3-Bromophenylhydrazine hydrochloride
As a Senior Application Scientist, I approach the analytical characterization of halogenated building blocks not just as a routine quality control task, but as a critical gateway to structural integrity in drug development.
3-Bromophenylhydrazine hydrochloride (CAS 27246-81-7) is a fundamental precursor utilized extensively in the synthesis of complex spirocyclic indolenines[1] and marine alkaloid analogues[2]. However, the commercial supply chain often struggles with the isomeric purity of halogenated phenylhydrazines. Differentiating the 3-bromo isomer from its 2-bromo and 4-bromo counterparts using mass spectrometry (MS) requires a nuanced understanding of isotopic distributions, collision-induced dissociation (CID) pathways, and chromatographic behavior.
This guide objectively compares the mass spectrometry profile of 3-Bromophenylhydrazine hydrochloride against its primary alternatives and provides a field-proven, self-validating analytical protocol.
Mechanistic Causality in Mass Spectrometry
To accurately identify 3-Bromophenylhydrazine, we must first understand the physical chemistry governing its ionization and fragmentation.
Isotopic Signatures: Bromine is unique among halogens due to its natural isotopic abundance: 79 Br (~50.69%) and 81 Br (~49.31%). The exact mass of the 3-Bromophenylhydrazine free base (C₆H₇BrN₂) is 185.98 Da[3]. Consequently, when subjected to positive Electrospray Ionization (ESI+), the intact protonated molecule [M+H]+ manifests as a distinct, nearly 1:1 doublet at m/z 187.0 and 189.0[3][4].
Fragmentation Dynamics (CID): The hydrazine moiety (-NHNH₂) is highly labile. During Collision-Induced Dissociation (CID), the primary energy dissipation pathway is the cleavage of the terminal nitrogen, resulting in the loss of ammonia (-17 Da) to yield a diazonium-like cation at m/z 170/172[4]. Increasing the collision energy forces the cleavage of the N-N bond entirely, expelling hydrazine (-32 Da) to form the bromophenyl cation at m/z 155/157.
ESI-MS/MS CID fragmentation pathway of 3-Bromophenylhydrazine.
Comparative Performance Data
Because the 2-bromo, 3-bromo, and 4-bromo isomers share identical exact masses and highly similar MS/MS fragmentation patterns, mass spectrometry alone is insufficient for absolute speciation. We must couple MS with Ultra-High-Performance Liquid Chromatography (UHPLC).
The causality here is driven by steric hindrance and molecular dipole moments. The ortho-substituted (2-bromo) isomer exhibits intramolecular steric clash, reducing its effective hydrophobic interaction with the C18 stationary phase, causing it to elute first. The 4-bromo isomer, being the most linear, interacts most strongly with the column and elutes last.
Table 1: Mass Spectrometry & Chromatographic Comparison of Hydrazine Alternatives
| Compound | Exact Mass (Free Base) | ESI+ [M+H]+ (m/z) | Key CID Fragments (m/z) | Relative LC Retention (C18) |
| 3-Bromophenylhydrazine HCl | 185.98 Da | 187 / 189 | 170/172, 155/157, 91 | Intermediate |
| 2-Bromophenylhydrazine HCl | 185.98 Da | 187 / 189 | 170/172 (Low Intensity)*, 155/157 | Early |
| 4-Bromophenylhydrazine HCl | 185.98 Da | 187 / 189 | 170/172, 155/157, 91 | Late |
| Phenylhydrazine HCl | 108.07 Da | 109 | 92, 77 | Earliest |
*Note: The ortho-effect in 2-Bromophenylhydrazine stabilizes the molecule against the loss of NH₃, resulting in a lower relative abundance of the m/z 170/172 fragment compared to the 3-bromo and 4-bromo isomers.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure trustworthy and reproducible differentiation of these isomers, follow this self-validating methodology. Every step is designed with a specific chemical rationale.
Step 1: Sample Preparation (Free-basing & Dilution)
-
Weigh 1.0 mg of 3-Bromophenylhydrazine hydrochloride.
-
Dissolve in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock.
-
Dilute to a working concentration of 1 µg/mL using the same solvent. Causality: The hydrochloride salt must be fully dissociated. Using a 50% aqueous mixture ensures complete dissolution of the crystalline salt, while the methanol aids in rapid droplet desolvation during electrospray ionization (ESI), preventing signal suppression.
Step 2: UHPLC Separation
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min. Causality: The addition of 0.1% formic acid is not merely conventional; it actively protonates the terminal amine of the hydrazine, driving the equilibrium toward the [M+H]+ species and exponentially enhancing ESI+ sensitivity.
Step 3: Mass Spectrometry Acquisition (Data-Dependent)
-
Ionization: ESI Positive mode. Capillary voltage at 3.0 kV.
-
MS1 Scan: m/z 100–300.
-
MS2 (CID): Isolate m/z 187.0 and 189.0 using a 1.0 Da isolation window. Apply a Normalized Collision Energy (NCE) of 25 eV.
Step-by-step LC-MS/MS workflow for the analysis of bromophenylhydrazine isomers.
Step 4: Quality Control & Troubleshooting (Self-Validation)
A critical self-validating check is to monitor the MS1 spectrum for the [M−2H+H]+ ion at m/z 185/187. Hydrazines are prone to oxidation in solution, converting into diazonium species if exposed to light or ambient oxygen for extended periods. If the m/z 185 peak exceeds 5% of the m/z 187 base peak, sample degradation has occurred, and fresh solutions must be prepared immediately to ensure data integrity.
References
-
Copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives: A new strategy to construct spirocyclic indolenines National Center for Biotechnology Information (PMC)[Link][1]
-
(3-Bromophenyl)hydrazine | C6H7BrN2 | CID 33758 PubChem[Link][3]
-
Total Syntheses and Preliminary Biological Evaluation of Brominated Fascaplysin and Reticulatine Alkaloids and Their Analogues MDPI (Marine Drugs)[Link][2]
-
CLND AND IN-SOURCE CID ESMS: A ROUTE TO A TRULY QUANTITATIVE HPLC DETECTOR? University of Southampton (ePrints Soton)[Link][4]
Sources
- 1. Copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives: A new strategy to construct spirocyclic indolenines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (3-Bromophenyl)hydrazine | C6H7BrN2 | CID 33758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Art of Molecular Refinement: A Senior Scientist's Guide to Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, the journey from a promising "hit" compound to a clinical candidate is a meticulous process of molecular engineering. At the heart of this endeavor lies the Structure-Activity Relationship (SAR) study, a foundational pillar of medicinal chemistry. This guide provides an in-depth, technical comparison of SAR-driven optimization, contrasting traditional methodologies with emerging computational approaches, using the development of a hypothetical pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitor as a central case study.
The Core Principle: Why SAR is the Cornerstone of Lead Optimization
The fundamental premise of SAR is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure.[1] By systematically synthesizing and testing analogs of a lead compound, we can decipher which molecular features are crucial for its desired effect (the "pharmacophore") and which can be modified to enhance potency, improve selectivity, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[2][3]
Protein kinases, a family of enzymes that regulate a vast number of cellular processes, are prime targets for therapeutic intervention, particularly in oncology.[4][5] However, the high degree of conservation in their ATP-binding site presents a significant challenge: achieving selectivity to avoid off-target effects and associated toxicities.[2][5][6] This is where a rigorous SAR campaign becomes indispensable. It allows us to navigate the subtle architectural differences between kinase active sites, turning a promiscuous binder into a selective inhibitor.[7]
The SAR Campaign: An Iterative Cycle of Design, Synthesis, and Testing
An SAR study is not a linear path but a cyclical process of hypothesis-driven refinement. The goal is to build a comprehensive understanding of how specific structural modifications translate into measurable changes in biological activity.
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} A simplified workflow of a typical SAR campaign.
Case Study: SAR of Pyrimidine-Based EGFR Inhibitors
Let's consider a hypothetical lead compound, Y-100 , a pyrimidine-based inhibitor of EGFR, a kinase often mutated in non-small cell lung cancer.[8][9] Our initial hit, Y-100, shows moderate potency but poor selectivity. Our objective is to improve its activity against the target (EGFR) while minimizing its effect on other kinases.
The core scaffold consists of a 2,4-diaminopyrimidine. We will systematically modify three key positions:
-
R1 : The "hinge-binding" region, crucial for anchoring in the ATP pocket.
-
R2 : A solvent-exposed region, where modifications can improve solubility and selectivity.
-
R3 : A deeper hydrophobic pocket, where substitutions can enhance potency.
Table 1: SAR Data for Hypothetical EGFR Inhibitor Series Y-100
| Compound | R1 Group (Hinge Binder) | R2 Group (Solvent-Exposed) | R3 Group (Hydrophobic Pocket) | EGFR IC₅₀ (nM) | Off-Target Kinase KDR IC₅₀ (nM) | Selectivity Index (KDR/EGFR) |
| Y-100 | Aniline | -H | 4-Fluoroaniline | 150 | 300 | 2 |
| Y-101 | 3-Ethynylaniline | -H | 4-Fluoroaniline | 25 | 280 | 11.2 |
| Y-102 | Aniline | -H | 4-Chloroaniline | 120 | 250 | 2.1 |
| Y-103 | Aniline | -H | 4-Methoxyaniline | 250 | 400 | 1.6 |
| Y-104 | 3-Ethynylaniline | Morpholine | 4-Fluoroaniline | 30 | >10,000 | >333 |
| Y-105 | 3-Ethynylaniline | Piperidine | 4-Fluoroaniline | 45 | 5,000 | 111 |
SAR Interpretation & Causality:
-
R1 Modification (Y-101): The introduction of a 3-ethynyl group on the aniline ring (Y-101 ) dramatically increased EGFR potency (150 nM to 25 nM). This is a classic strategy for targeting a specific residue (like a cysteine) via a covalent bond or for optimizing hydrophobic interactions deep within the ATP pocket.[9] The hypothesis here is that the ethynyl group provides a stronger anchor in the hinge region.
-
R3 Modification (Y-102, Y-103): Changing the 4-fluoro substituent to a larger chloro group (Y-102 ) or an electron-donating methoxy group (Y-103 ) was detrimental to activity. This suggests that a small, electronegative group at this position is optimal for fitting into the hydrophobic pocket and forming favorable interactions.
-
R2 Modification (Y-104, Y-105): The most significant breakthrough came from modifying the solvent-exposed R2 position. Adding a morpholine group (Y-104 ) maintained high potency against EGFR while virtually eliminating activity against the common off-target kinase KDR. This is a crucial step in drug design, as introducing polar, hydrophilic groups in this region can both improve solubility and disrupt binding to off-target kinases that have different surface topographies.[10] The piperidine in Y-105 also improved selectivity but was less effective than the morpholine, likely due to differences in hydrogen bonding capacity and conformational rigidity.
This iterative process, guided by empirical data, allows for the rational design of compounds with superior properties, culminating in Y-104 as a promising lead candidate.
Experimental Protocols: The Foundation of Reliable SAR Data
The integrity of any SAR study rests on the quality and reproducibility of its biological data. Below are detailed, self-validating protocols for key assays in a kinase inhibitor project.
Biochemical Potency: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF is a robust, high-throughput method for measuring kinase activity in vitro.[11][12][13][14] It relies on the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) when brought into proximity.
dot graph G { layout=dot; node [shape=plaintext]; edge [color="#5F6368"];
} Workflow for an HTRF kinase assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds (e.g., Y-100 series) in DMSO and dispense 0.5 µL into a 384-well low-volume plate. Include controls: DMSO only (0% inhibition) and a potent, known EGFR inhibitor like Gefitinib (100% inhibition).
-
Enzyme Addition: Dilute recombinant human EGFR enzyme in kinase reaction buffer to the desired concentration (e.g., 2 nM). Add 5.5 µL to each well containing the compound and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a mix of biotinylated peptide substrate and ATP in kinase buffer. Add 4 µL to each well to start the phosphorylation reaction. The final ATP concentration should be at its Km value to ensure sensitive detection of ATP-competitive inhibitors. Incubate for 30 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of HTRF detection buffer containing EDTA (to stop the reaction by chelating Mg²⁺), an anti-phospho-tyrosine antibody labeled with Europium cryptate, and Streptavidin-XL665.
-
Incubation & Reading: Incubate for 60 minutes at room temperature to allow the detection reagents to bind. Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation: The inclusion of 0% and 100% inhibition controls on every plate is critical for calculating the Z'-factor, a statistical measure of assay quality. A Z' > 0.5 indicates a robust and reliable assay.
Cellular Activity: MTT Cytotoxicity Assay
To ensure our compounds are active in a more biologically relevant context, we assess their ability to inhibit the proliferation of cancer cells that are dependent on EGFR signaling (e.g., PC-9, which harbors an EGFR exon 19 deletion).[15]
Step-by-Step Protocol:
-
Cell Plating: Seed PC-9 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to DMSO-treated control cells. Plot the percentage of viability against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
The Modern Toolkit: Integrating Computational and AI-Driven Approaches
While traditional SAR provides empirical evidence, computational methods can rationalize these findings and predict the activity of new derivatives, accelerating the optimization cycle.[6][16]
Comparison of Approaches
| Feature | Traditional SAR | Computational SAR (QSAR/Docking) | Machine Learning (ML) SAR |
| Methodology | Physical synthesis and biological testing of analogs.[17] | Uses molecular descriptors and 3D structures to build mathematical models that correlate structure with activity.[17][18][19] | Employs algorithms like deep neural networks to learn complex, non-linear patterns from large datasets of compound structures and activities.[20][21][22] |
| Strengths | Provides definitive, empirical biological data. The "gold standard" for confirmation. | Rationalizes experimental results, predicts activity of virtual compounds, prioritizes synthesis efforts, reduces costs.[16][23] | Can outperform traditional QSAR, uncover novel relationships, and generate entirely new chemical structures with desired properties.[6][24][25] |
| Limitations | Slow, resource-intensive, limited by synthetic feasibility. | "Garbage in, garbage out" - model quality is highly dependent on the quality and diversity of the training data. Can struggle with novel scaffolds.[18] | Requires very large, high-quality datasets. Models can be "black boxes," making interpretation difficult. Prone to overfitting.[6][26] |
| Role in Project | Core data generation and validation. | Hypothesis generation and refinement. | Large-scale virtual screening, de novo design, and selectivity prediction.[22] |
Rationalizing SAR with Molecular Docking
Molecular docking can provide a structural hypothesis for the SAR data in Table 1. By docking Y-101 and Y-104 into the EGFR ATP binding site (PDB: 2JIV), we can visualize the interactions.
dot graph G { layout=dot; node [shape=plaintext];
} Key interactions of inhibitor Y-104 predicted by docking.
The docking simulation would likely show the pyrimidine core forming crucial hydrogen bonds with the hinge residue Met793. The 3-ethynyl aniline (R1) would extend into a hydrophobic region, explaining its contribution to potency. Crucially, the morpholine group (R2) would be positioned at the solvent-exposed entrance of the active site, where it can form hydrogen bonds with water molecules without clashing with the protein, rationalizing its role in enhancing selectivity and solubility.[10]
Conclusion: A Synergistic Future
The foundation of drug discovery remains the empirical, iterative process of a well-designed SAR campaign. The data generated through meticulous synthesis and robust biological assays are irreplaceable. However, the future of SAR is synergistic. By integrating traditional methods with the predictive power of QSAR, molecular docking, and increasingly sophisticated machine learning models, we can navigate chemical space with greater speed and precision.[22][25] This integrated approach allows us to fail faster, succeed smarter, and ultimately, accelerate the delivery of novel, effective therapeutics to patients in need.
References
-
Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. (n.d.). PMC. [Link]
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017, September 19). PMC. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). PMC. [Link]
-
Machine Learning Models for Accurate Prediction of Kinase Inhibitors with Different Binding Modes. (2019). ACS Publications. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ScienceDirect. [Link]
-
QSAR Models for Predicting the Similarity in Binding Profiles for Pairs of Protein Kinases and the Variation of Models between Experimental Data Sets. (2009, July 29). ACS Publications. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024, January 19). ACS Publications. [Link]
-
Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. (n.d.). PMC. [Link]
-
Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. (n.d.). RSC Publishing. [Link]
-
Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025, November 13). bioRxiv. [Link]
-
Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. (2025, April 4). Taylor & Francis Online. [Link]
-
Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]
-
Protein kinase inhibitors: contributions from structure to clinical compounds. (2009, March 19). Cambridge University Press. [Link]
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Pirojpur Journal of Science and Technology. [Link]
-
Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (n.d.). PMC. [Link]
-
Design, Synthesis, and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2021, September 2). MDPI. [Link]
-
Use of QSAR Global Models and Molecular Docking for Developing New Inhibitors of c-src Tyrosine Kinase. (2019, December 18). MDPI. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC. [Link]
-
integrating QSAR into machine learning for kinase-targeted drug discovery. (2025, April 4). Taylor & Francis Online. [Link]
-
In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. (2024, September 17). ACS Publications. [Link]
-
Off-target identification of kinase drug candidates. (a) Heatmaps of... (n.d.). ResearchGate. [Link]
-
A game changer in cancer kinase target profiling. (2025, August 19). ASBMB. [Link]
-
QSAR and Molecular Docking Studies for the Inhibition of MAPK Interacting Kinase. (n.d.). IEEE Xplore. [Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). Springer Link. [Link]
-
3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. (2024, November 1). Bentham Science. [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. [Link]
-
Cell-based Kinase Assays. (n.d.). Profacgen. [Link]
-
Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors. (n.d.). PubMed. [Link]
-
3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. (2023, October 20). Research Square. [Link]
-
Structure–activity relationship (SAR) and docking studies of... (n.d.). ResearchGate. [Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). PubMed. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021, May 19). ACS Publications. [Link]
-
Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). (2023, January 31). PubMed. [Link]
-
Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. (2021, September 1). Ministry of Health and Prevention - UAE. [Link]
-
Guidelines for HTRF technology in EGFR kinase assay. (2022, June 19). ResearchGate. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. [Link]
-
In Silico Screening for Novel Tyrosine Kinase Inhibitors with Oxindole Scaffold as Anti-Cancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. (n.d.). World Scientific. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). PMC. [Link]
-
Cellular Context Influences Kinase Inhibitor Selectivity. (n.d.). PMC. [Link]
-
HTRF ® Kinase Assay Protocol. (n.d.). ResearchGate. [Link]
-
(PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022, May 2). ResearchGate. [Link]
-
Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (n.d.). ResearchGate. [Link]
-
New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (2025, April 12). PMC. [Link]
-
The development of imatinib as a therapeutic agent for chronic myeloid leukemia. (2005, April 1). ASH Publications. [Link]
-
Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.). PMC. [Link]
-
New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. (2022, January 24). MDPI. [Link]
-
Structure-based analysis and biological characterization of imatinib derivatives reveal insights towards the inhibition of wild-type BCR-ABL and its mutants. (n.d.). ResearchGate. [Link]
Sources
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A game changer in cancer kinase target profiling [asbmb.org]
- 6. Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 8. Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Use of QSAR Global Models and Molecular Docking for Developing New Inhibitors of c-src Tyrosine Kinase | MDPI [mdpi.com]
- 17. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. QSAR and Molecular Docking Studies for the Inhibition of MAPK Interacting Kinase | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. tandfonline.com [tandfonline.com]
- 26. biorxiv.org [biorxiv.org]
A Comparative Guide for Synthetic Chemists: 3-Bromophenylhydrazine HCl vs. 3-Nitrophenylhydrazine HCl
Executive Summary
In the realm of heterocyclic synthesis, particularly for crafting the ubiquitous indole scaffold, the choice of starting materials is paramount. Substituted phenylhydrazines are cornerstone reagents, but the nature of the substituent dramatically dictates reactivity and optimal reaction conditions. This guide provides an in-depth comparison of two common, yet distinct, reagents: 3-Bromophenylhydrazine hydrochloride and 3-Nitrophenylhydrazine hydrochloride. While both feature an electron-withdrawing group at the meta position, the potent deactivating effect of the nitro group in 3-Nitrophenylhydrazine HCl renders it significantly less reactive than its bromo counterpart. This necessitates harsher reaction conditions, often leading to lower yields and a greater propensity for side reactions and decomposition.[1][2] Consequently, for standard applications like the Fischer indole synthesis, 3-Bromophenylhydrazine HCl generally offers a more efficient and reliable route. 3-Nitrophenylhydrazine HCl is typically reserved for when the nitro functional group is specifically required in the final product, as its introduction post-synthesis can be challenging.
Introduction
Phenylhydrazines are indispensable reagents in organic synthesis, most famously employed in the Fischer indole synthesis to produce the indole core, a privileged structure in pharmaceuticals and natural products.[3][4][5] The hydrochloride salts of these hydrazines are often used to improve their stability and handling.[6] This guide focuses on a head-to-head comparison of the 3-bromo and 3-nitro substituted analogs, providing mechanistic insights, comparative experimental data, and practical protocols to inform your synthetic strategy.
Electronic Effects on Reactivity: A Mechanistic Deep Dive
The reactivity of a substituted phenylhydrazine in reactions like the Fischer indole synthesis is fundamentally governed by the nucleophilicity of the β-nitrogen of the hydrazine moiety. The electronic nature of the substituent on the phenyl ring directly modulates this nucleophilicity.
Both the bromo and nitro groups are electron-withdrawing. However, they exert their influence through different electronic effects:
-
3-Bromophenylhydrazine: The bromine atom exerts a deactivating -I (negative inductive) effect due to its electronegativity, pulling electron density away from the ring. It also has a competing, though weaker, +M (positive mesomeric or resonance) effect due to its lone pairs, which can donate electron density to the ring. The inductive effect is generally stronger, leading to an overall deactivation of the ring compared to unsubstituted phenylhydrazine.
-
3-Nitrophenylhydrazine: The nitro group is a powerful deactivating group, exerting both a strong -I effect and a strong -M effect .[7][8] It withdraws electron density far more effectively than a bromine atom, significantly reducing the electron density of the aromatic ring and, by extension, the nucleophilicity of the attached hydrazine.[8]
This difference in electronic demand is critical. The key step in the Fischer indole synthesis is the[9][9]-sigmatropic rearrangement of the ene-hydrazine tautomer.[1][4][10] A less nucleophilic hydrazine, as in the 3-nitro case, will react more slowly in the initial hydrazone formation and will require more forcing conditions to undergo the subsequent rearrangement and cyclization steps.[2]
Caption: Electronic effects of bromo vs. nitro groups on reactivity.
Comparative Analysis in the Fischer Indole Synthesis
The theoretical differences in reactivity are borne out in experimental practice. The synthesis of substituted indoles via the Fischer method provides a clear platform for comparison. The general reaction involves condensing the phenylhydrazine with a ketone or aldehyde to form a hydrazone, which is then cyclized under acidic conditions.[3][4][11]
Experimental Showdown
When reacting with the same carbonyl compound (e.g., isopropyl methyl ketone), a noticeable difference in reaction efficiency is observed. Research indicates that when an electron-withdrawing group is present on the phenylhydrazine ring, the reaction efficiency is lower and the conditions required are more demanding.[2] For instance, the reaction of p-nitrophenylhydrazine with isopropyl methyl ketone in refluxing acetic acid resulted in a very low yield (10%), which could only be improved to 30% by using a stronger acid mixture (acetic acid/HCl) and a longer reaction time.[1][2] This demonstrates the significant deactivation caused by the nitro group. In contrast, syntheses with less deactivated systems, such as tolylhydrazines (which have an electron-donating group), proceed in high yield at room temperature.[1]
| Parameter | 3-Bromophenylhydrazine HCl | 3-Nitrophenylhydrazine HCl | Reference |
| Relative Reactivity | Moderate | Low | [2] |
| Typical Acid Catalyst | Acetic Acid, PPA, ZnCl₂ | Acetic Acid/HCl, H₂SO₄ | [1][3][4] |
| Reaction Temperature | Room Temp. to Reflux | Reflux / Elevated Temp. | [1] |
| Typical Yields | Moderate to Good | Low to Moderate | [1][2] |
| Side Reactions | Generally clean | Prone to decomposition/polymerization | [1][2] |
Caption: Comparison of 3-Bromophenylhydrazine HCl and 3-Nitrophenylhydrazine HCl in the Fischer Indole Synthesis.
Caption: Comparative workflow for Fischer Indole Synthesis.
Experimental Protocols
The following are representative, generalized protocols for the synthesis of a substituted indole using each reagent. These should be adapted based on the specific carbonyl partner and laboratory conditions.
Protocol 1: Synthesis of 6-Bromo-2,3,3-trimethyl-3H-indole using 3-Bromophenylhydrazine HCl
-
Materials: 3-Bromophenylhydrazine hydrochloride, Isopropyl methyl ketone, Glacial acetic acid, Sodium hydroxide solution (1M), Dichloromethane (or Ethyl Acetate), Anhydrous sodium sulfate, Silica gel.
-
Procedure:
-
To a round-bottom flask, add 3-bromophenylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.0 eq).
-
Add glacial acetic acid to serve as both solvent and catalyst.
-
Stir the mixture and heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with 1M NaOH solution until basic.
-
Extract the product into an organic solvent like dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final product.
-
Protocol 2: Synthesis of 6-Nitro-2,3,3-trimethyl-3H-indole using 3-Nitrophenylhydrazine HCl
-
Materials: 3-Nitrophenylhydrazine hydrochloride, Isopropyl methyl ketone, Glacial acetic acid, Concentrated hydrochloric acid, Sodium bicarbonate solution (saturated), Ethyl acetate, Anhydrous sodium sulfate, Silica gel.
-
Procedure:
-
In a round-bottom flask, combine 3-nitrophenylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.0 eq) in a binary solvent mixture of glacial acetic acid and concentrated hydrochloric acid.[1]
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction may be sluggish and require prolonged heating. Monitor carefully by TLC, watching for both product formation and potential decomposition.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate. Be cautious of gas evolution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product will likely contain impurities; purify via column chromatography on silica gel to isolate the desired nitroindole.[1]
-
Beyond the Fischer Indole: Other Synthetic Applications
Both reagents are also valuable in the synthesis of other heterocyclic systems. For example, they can be used to synthesize substituted pyrazoles and pyrazolines through cyclocondensation reactions with appropriate carbonyl compounds.[12] In these syntheses, the same reactivity principles apply: reactions with 3-nitrophenylhydrazine will generally require more forcing conditions than those with its 3-bromo counterpart.
Practical Considerations for the Bench Chemist
-
Stability and Storage: Both are hydrochloride salts, which are generally more stable than the free bases. Store in a cool, dry place away from light and strong oxidizing agents. Hydrazine derivatives should be handled with care due to potential toxicity.[6] 3-Nitrophenylhydrazine HCl, in particular, carries a risk of explosion if heated under confinement and can form flammable mixtures.[13]
-
Safety: Always handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Choosing Your Reagent: The decision between these two reagents should be driven by the synthetic goal. If the final target requires a bromine atom at the 6-position, 3-bromophenylhydrazine HCl is the logical and more efficient choice. If the 6-nitroindole is the desired product, using 3-nitrophenylhydrazine HCl is a direct approach, though challenges with reactivity and yield should be anticipated. The alternative—synthesizing the indole first and then attempting to nitrate the 6-position—can be complicated by issues of regioselectivity and the sensitivity of the indole ring to harsh nitrating conditions.
Conclusion
In a direct comparison for general synthetic applications, 3-Bromophenylhydrazine HCl emerges as the more user-friendly and efficient reagent due to its higher and more predictable reactivity. The moderate deactivating nature of the bromine atom allows for milder reaction conditions and often results in better yields in classic transformations like the Fischer indole synthesis. 3-Nitrophenylhydrazine HCl is a more specialized reagent . Its significantly lower reactivity, a direct consequence of the powerful electron-withdrawing nitro group, necessitates harsher conditions that can lead to lower yields and increased byproduct formation. Its use is best justified when the synthetic target explicitly requires the nitro functionality, which can be difficult to install selectively on a pre-formed indole nucleus. For the synthetic chemist, understanding the fundamental electronic differences between these reagents is key to designing robust, efficient, and successful synthetic routes.
References
-
Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. RSC Publishing. (2022). Available at: [Link]
-
Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. PMC. Available at: [Link]
-
Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Academia.edu. Available at: [Link]
-
A. One‐pot synthesis of 5‐, 6‐, and 7‐bromoindole, respectively, by... ResearchGate. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. (2010). Available at: [Link]
- CN104292145A - Preparation method of 6-bromoindole derivative. Google Patents.
-
Synthesis of 4- and 6-Substituted Nitroindoles. ResearchGate. Available at: [Link]
-
Design synthesis and application of anti-tumor compound 6-bromo-indole-3-carbinol. Zhongshan Daxue Xuebao/Acta Scientiarum Natralium Universitatis Sunyatseni. (2012). Available at: [Link]
-
The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. ElectronicsAndBooks. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
No2 Br Ch3. Filo. (2024). Available at: [Link]
-
AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES. Organic Preparations and Procedures International. (1991). Available at: [Link]
-
(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. (2025). Available at: [Link]
-
Electrophilic Aromatic Substitution. Making Molecules. (2025). Available at: [Link]
-
Fischer Indole Synthesis. Cambridge University Press. Available at: [Link]
-
An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. Thieme. (2005). Available at: [Link]
-
Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry - ACS Publications. (2021). Available at: [Link]
-
Fischer indole synthesis in the absence of a solvent. SciSpace. Available at: [Link]
-
Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. (2024). Available at: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. (2025). Available at: [Link]
-
The repeating reactions of phenyl hydrazine hydrochloride (10 mmol),... ResearchGate. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. (2020). Available at: [Link]
-
Nucleophilic Aromatic Substitution. Organic Chemistry Tutor. Available at: [Link]
-
Phenylhydrazine – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal. Available at: [Link]
-
Multiple reaction monitoring transitions of 3-Nitrophenylhydrazine... ResearchGate. Available at: [Link]
-
Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. (2025). Available at: [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF PHENYL HYDRAZINE AND ISATIN-BASED SCHIFF BASE METAL COMPLEXES WITH IRON, COBALT AND CHROMIUM: A COMPARATIVE STUDY. ResearchGate. (2024). Available at: [Link]
Sources
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 6. CAS 27246-81-7: 3-Bromophenylhydrazine hydrochloride [cymitquimica.com]
- 7. No2 Br Ch3 | Filo [askfilo.com]
- 8. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 9. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
Elucidating Hydrazone Synthesis: A Comparative Guide to NMR Characterization vs. Alternative Modalities
The synthesis of hydrazones—characterized by the highly versatile azomethine (–CH=N–NH–) linkage—is a foundational transformation in medicinal chemistry, materials science, and bioconjugation. However, confirming the successful synthesis and exact structural conformation of hydrazones is notoriously complex. Due to restricted bond rotations and tautomeric shifts, hydrazones rarely exist as a single static structure in solution.
As an application scientist, the challenge is not merely confirming that a reaction occurred, but definitively proving the atomic connectivity and stereochemical behavior of the product. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities (LC-MS, FT-IR) and provides a self-validating experimental framework for hydrazone characterization.
The Analytical Challenge: Why Hydrazones Defy Simple Characterization
Hydrazones, particularly N-acylhydrazones, present a unique analytical conundrum. The partial double-bond character of the amide (C–N) bond restricts free rotation, frequently resulting in a mixture of conformational rotamers. Furthermore, the azomethine (C=N) double bond can exist in stable E or Z geometric configurations[1].
When analyzing a synthesized hydrazone, a simple mass confirmation is insufficient. You must answer three questions:
-
Has the starting carbonyl completely reacted?
-
Are the observed multiple signals a result of impurities, or are they inherent E/Z isomers/rotamers?
-
How does the solvent environment dictate the stabilized conformation?
Objective Comparison of Analytical Modalities
To establish a robust analytical pipeline, we must evaluate the performance, limitations, and data outputs of the standard characterization techniques[2].
Table 1: Performance Comparison of Analytical Modalities for Hydrazones
| Analytical Modality | Primary Output | Isomer & Rotamer Resolution | Analysis Time | Sample Recovery | Causality / Limitation |
| NMR (1D/2D) | Atomic connectivity, E/Z ratios | Excellent (Quantifiable) | 10–30 mins | 100% (Non-destructive) | Resolves dynamic conformational states; limited by sample solubility. |
| LC-MS | Exact mass, fragmentation | Poor (Isomers co-elute) | 5–15 mins | 0% (Destructive) | Confirms molecular weight but cannot distinguish geometric isomers. |
| FT-IR | Functional groups (C=N, NH) | None | < 5 mins | 100% (ATR method) | Rapid binary check (C=O loss / C=N gain); lacks connectivity data. |
| X-Ray Crystallography | Absolute 3D conformation | Excellent (Solid state only) | Days to Weeks | 100% | Definitive, but requires single crystals and ignores solution-state dynamics. |
While FT-IR is excellent for a rapid screen—specifically monitoring the vanishing of the precursor's carbonyl (C=O) band and the advent of the azomethine (–C=N–) stretching vibration around 1590–1620 cm⁻¹[2]—it cannot elucidate structural connectivity. LC-MS provides exact mass validation but fails to resolve stereochemistry. NMR spectroscopy remains the only modality capable of providing absolute atomic connectivity while quantifying dynamic E/Z ratios in solution.
Fig 1. Multimodal analytical workflow for hydrazone synthesis and characterization.
Mechanistic Deep Dive: NMR Characterization of Hydrazones
When analyzing the ¹H NMR spectrum of a hydrazone, the focus immediately shifts to two diagnostic protons: the azomethine (CH=N) proton and the hydrazone/amide (NH) proton[3].
Table 2: Diagnostic ¹H NMR Chemical Shifts for N-Acylhydrazones
| Proton Type | Typical Shift (ppm) | Multiplicity | Causality / Physical Origin |
| Azomethine (CH=N) | 7.95 – 8.50 | Singlet (usually) | Deshielded by the magnetic anisotropy of the C=N double bond and the electronegativity of the adjacent nitrogen[3]. |
| Amide/Hydrazone (NH) | 11.40 – 12.20 | Broad Singlet | Highly deshielded; often broadens due to the quadrupolar relaxation of the ¹⁴N nucleus and solvent exchange[3]. |
| Aldehydic (Starting Mat.) | 9.50 – 10.50 | Singlet / Multiplet | Disappearance serves as an internal negative control for reaction completion. |
The Duplicated Peak Phenomenon
A hallmark of N-acylhydrazone ¹H NMR spectra is the duplicate appearance of signals for the NH, N=CH, and even adjacent aryl protons[3]. Novice chemists often mistake these duplicated peaks for impurities. In reality, they represent a mixture of stable conformers or geometric isomers.
By changing the solvent from a non-polar solvent like CDCl₃ to a highly polar, hydrogen-bond-accepting solvent like DMSO-d₆, the E/Z ratios will dramatically shift. In DMSO, Z isomers are frequently stabilized due to favorable dipole moments and intermolecular hydrogen bonding, which can be quantified by integrating the duplicated CH=N peaks[4].
Fig 2. Logical decision tree for elucidating hydrazone E/Z isomerism and rotamers using NMR.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, the following protocol integrates chemical synthesis with a self-validating NMR workflow.
Phase 1: Synthesis of the Hydrazone
-
Reaction Setup: Combine 1.0 equivalent of the target aldehyde and 1.1 equivalents of the hydrazide in absolute ethanol.
-
Catalysis: Add 2–3 drops of glacial acetic acid. (Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the terminal amine of the hydrazide[1].)
-
Isolation: Reflux for 2 hours, cool to room temperature, and filter the resulting precipitate. Wash with ice-cold ethanol to remove unreacted starting materials.
Phase 2: Self-Validating NMR Preparation & Acquisition
-
Sample Dissolution: Dissolve 5–10 mg of the purified hydrazone in 0.6 mL of DMSO-d₆. (Causality: DMSO-d₆ is strictly preferred over CDCl₃. It disrupts intermolecular hydrogen bonds that cause severe line broadening in hydrazones and readily dissolves these highly polar complexes[4].)
-
Internal Referencing: Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS) to lock the reference at exactly 0.00 ppm.
-
The Negative Control Check: Acquire the standard 1D ¹H NMR spectrum. Immediately check the 9.50–10.50 ppm region. The complete absence of the aldehydic proton validates that the singlet emerging at ~8.2 ppm is definitively the newly formed azomethine (CH=N) proton, not unreacted starting material.
-
Variable Temperature (VT) Resolution: If you observe duplicated CH=N peaks (e.g., at 8.1 ppm and 8.3 ppm):
-
Acquire sequential ¹H NMR spectra at 25°C, 50°C, 75°C, and 90°C.
-
Interpretation: If the peaks merge (coalesce) into a single sharp singlet at elevated temperatures, the duplication is caused by conformational rotamers overcoming the rotational energy barrier of the C–N bond. If they remain distinct, the sample is a mixture of stable E and Z geometric isomers.
-
References
-
Rapid And Green Synthesis Of Hydrazone Schiff Bases Using Ultrasonication: Comparative Spectroscopic Evaluation And Structure–activity Relationships. Journal of Applied Bioanalysis.[Link]
-
Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Semantic Scholar.[Link]
-
Novel method for synthesis of aryl hydrazones from α-diazo esters: scope and limitations of nucleophiles. ResearchGate.[Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PMC (NIH).[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Study of Phenylhydrazine Derivatives in Cross-Coupling: Aryl Donors vs. Homogeneous Reductants
Executive Summary
Historically recognized for their role in the Fischer indole synthesis, phenylhydrazine derivatives have undergone a renaissance in modern organometallic chemistry. For decades, they have been utilized as electrophilic aryl donors in denitrogenative cross-coupling reactions. However, recent breakthroughs in 2026 have unveiled a completely orthogonal application: serving as homogeneous sacrificial reductants in nickel-catalyzed reductive cross-couplings.
This guide provides a comprehensive, objective comparison of phenylhydrazines across these two distinct paradigms. By analyzing the mechanistic causality, comparative performance metrics, and self-validating experimental protocols, we equip drug development professionals and synthetic chemists with the data necessary to select the optimal cross-coupling strategy.
Mechanistic Dichotomy: The "Why" Behind the Reactivity
The versatility of phenylhydrazines stems from their unique electronic structure. The adjacent nitrogen atoms create an " α -effect," elevating the energy of the highest occupied molecular orbital (HOMO) and making them excellent electron transfer agents. Depending on the catalytic environment, this property is harnessed in two fundamentally different ways.
Pathway A: Electrophilic Aryl Donors (Denitrogenative Coupling)
In palladium-catalyzed denitrogenative coupling, phenylhydrazines act as environmentally benign alternatives to aryl halides. The mechanism is initiated by the oxidation and activation of the hydrazine by a Pd(II) species, forming a palladiaziridine intermediate.
The Causality of Reactivity: The reaction is thermodynamically driven by the cleavage of the C–N bond and the subsequent extrusion of nitrogen gas ( N2 ). This immense thermodynamic sink effortlessly generates the highly reactive Aryl-Pd(II) intermediate without requiring the harsh oxidative addition conditions typically needed for inert aryl chlorides 1. The only byproducts are N2 and water, making this a highly atom-economical and green approach for Suzuki, Hiyama, and Heck-type couplings.
Pathway B: Homogeneous Sacrificial Reductants (Reductive Coupling)
In a paradigm-shifting approach reported by the Baran laboratory in early 2026, arylhydrazines are employed not as coupling partners, but as inexpensive, scalable homogeneous reductants for Ni-catalyzed sp2
sp3 cross-coupling 2.The Causality of Reactivity: Traditional reductive couplings rely on heterogeneous reductants like Zinc dust, which suffer from severe mass transfer limitations, surface passivation, and poor reproducibility on scale. Phenylhydrazine undergoes base-promoted deprotonation followed by a Single Electron Transfer (SET) to the Ni catalyst 3. Because the reductant is entirely homogeneous, it ensures uniform kinetics and seamless initiation of the Ni(I)/Ni(III) catalytic cycle, solving a major bottleneck in process chemistry.
Mandatory Visualization: Mechanistic Divergence
Mechanistic dichotomy of phenylhydrazines as aryl donors vs. homogeneous reductants.
Comparative Performance Analysis
To objectively evaluate phenylhydrazines, we must benchmark them against the industry standards for both of their respective roles.
Table 1: Phenylhydrazine vs. Traditional Aryl Donors
| Metric | Phenylhydrazine Derivatives | Aryl Halides (Cl, Br, I) | Diazonium Salts |
| Activation Energy | Low (Driven by N2 loss) | High (Requires strong Pd/ligand) | Very Low (Highly reactive) |
| Byproducts | N2 gas, H2O (Green) | Halide salts (Corrosive waste) | N2 gas, acid salts |
| Reagent Stability | High (Bench-stable solids/liquids) | High | Low (Explosive hazard) |
| Primary Use Case | Green Suzuki/Hiyama couplings | Standard industrial couplings | Mild, low-temp couplings |
Table 2: Phenylhydrazine vs. Traditional Reductants (Ni-Catalysis)
| Metric | Phenylhydrazine (Baran Protocol) | Zinc Dust (Heterogeneous) | TDAE (Homogeneous) |
| Phase in Solution | Homogeneous | Heterogeneous suspension | Homogeneous |
| Scalability | Excellent (No mass transfer limits) | Poor (Stirring/passivation issues) | Good |
| Cost Profile | Very Low (~$10/kg scale) | Low | High (Prohibitive for scale) |
| Reproducibility | High (Uniform kinetics) | Variable (Depends on particle size) | High |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure researchers can verify intermediate success before proceeding.
Protocol A: Pd-Catalyzed Denitrogenative Suzuki-Type Coupling (Aryl Donor Role)
Objective: Synthesize biaryls via the cross-coupling of phenylhydrazine hydrochloride and arylboronic acids.
-
Preparation: In an oven-dried Schlenk tube, add phenylhydrazine hydrochloride (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(OAc)2 (5 mol%).
-
Base Addition: Add K2CO3 (3.0 equiv). Causality: The base serves a dual purpose: it neutralizes the hydrochloride salt to liberate the free hydrazine and activates the boronic acid via the formation of a boronate complex, facilitating transmetalation.
-
Solvent & Atmosphere: Add a degassed mixture of EtOH/Water (1:1). Leave the reaction under an open air atmosphere or an O2 balloon. Causality: Mild oxidation is required to push the Pd(0) back to Pd(II) to maintain the catalytic cycle and facilitate the initial palladiaziridine formation.
-
Reaction & Validation: Stir at 60°C.
-
Self-Validation Checkpoint: Within 10-15 minutes, vigorous effervescence (bubbling) should be observed. This visual cue validates that C–N bond cleavage and N2 extrusion are actively occurring. The cessation of bubbling (typically after 4-6 hours) indicates the complete consumption of the hydrazine electrophile.
-
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO4 , and purify via flash chromatography.
Protocol B: Ni-Catalyzed sp2
sp3 Reductive Cross-Coupling (Homogeneous Reductant Role)Objective: Couple an aryl bromide with a secondary alkyl iodide using phenylhydrazine as the sacrificial electron source.
-
Catalyst Pre-mixing: In a nitrogen-filled glovebox, combine NiCl2(dtbbpy) (10 mol%), phenylhydrazine (1.5 equiv), and a hindered amine base (e.g., 2,6-lutidine, 2.0 equiv) in anhydrous DMA (N,N-Dimethylacetamide).
-
Activation & Validation: Stir the pre-mixed solution for 5 minutes at room temperature.
-
Self-Validation Checkpoint: The solution must transition from the characteristic pale green of the Ni(II) precatalyst to a deep, dark red/brown. This color shift definitively validates the successful Single Electron Transfer (SET) from the deprotonated hydrazine, confirming the generation of the active Ni(I) species. If the solution remains green, the system is compromised (likely due to trace oxygen or wet solvent).
-
-
Electrophile Addition: Once the active catalyst is visually confirmed, add the aryl bromide (1.0 equiv) and secondary alkyl iodide (1.5 equiv) simultaneously. Causality: Isothermal calorimetry data indicates that the reaction kinetics are strictly initiated upon the addition of the halides to the pre-reduced Ni complex, preventing premature catalyst decay.
-
Reaction: Stir at room temperature for 12 hours. The homogeneous nature of the reductant ensures linear scale-up without the need for specialized high-shear overhead stirring.
-
Workup: Quench with saturated aqueous NH4Cl , extract with diethyl ether, and purify via standard silica gel chromatography.
References
- Source: National Center for Biotechnology Information (PMC)
- Source: Nature Synthesis / ResearchGate (2026)
- Source: Organic Letters (ACS Publications)
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
